Repaglinide Anhydride
Description
Structure
2D Structure
Properties
Molecular Formula |
C54H70N4O7 |
|---|---|
Molecular Weight |
887.2 g/mol |
IUPAC Name |
[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl] 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |
InChI |
InChI=1S/C54H70N4O7/c1-7-63-49-33-39(35-51(59)55-45(31-37(3)4)41-19-11-13-21-47(41)57-27-15-9-16-28-57)23-25-43(49)53(61)65-54(62)44-26-24-40(34-50(44)64-8-2)36-52(60)56-46(32-38(5)6)42-20-12-14-22-48(42)58-29-17-10-18-30-58/h11-14,19-26,33-34,37-38,45-46H,7-10,15-18,27-32,35-36H2,1-6H3,(H,55,59)(H,56,60)/t45-,46-/m0/s1 |
InChI Key |
XWYGKXXZJQDMGB-ZYBCLOSLSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)N[C@@H](CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)NC(CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Repaglinide Anhydride: An Inquiry into its Synthesis and Characterization
A comprehensive review of scientific literature and chemical databases reveals no specific compound identified as "Repaglinide Anhydride." This suggests that this particular derivative of Repaglinide may not be a commonly synthesized or studied molecule within the public domain of pharmaceutical research and development. Therefore, a detailed technical guide on its specific synthesis and characterization cannot be provided at this time.
Repaglinide is a well-documented oral antidiabetic drug, and extensive information is available regarding its synthesis, impurity profiling, and degradation pathways.[1][2][3] However, the formation of an anhydride from the carboxylic acid moiety of two Repaglinide molecules is not a described transformation in the available literature.
While the synthesis of anhydrides from carboxylic acids is a standard organic chemistry reaction, typically achieved through dehydration or the use of coupling agents, the application of these methods to a complex molecule like Repaglinide would require specific experimental validation. Without any published data, any proposed synthesis would be purely theoretical.
Similarly, the characterization of a hypothetical "this compound" would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). One would expect to see characteristic changes in the spectra compared to Repaglinide. For instance, in the IR spectrum, the appearance of a characteristic anhydride carbonyl stretch (typically two bands) and the disappearance of the carboxylic acid hydroxyl group would be indicative of anhydride formation.[4] In NMR, shifts in the signals of protons and carbons near the carboxylic acid group would be expected. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the anhydride. However, without experimental data, no definitive spectral information can be provided.
It is possible that "this compound" could be a novel, proprietary compound, a misnomer for a different derivative, or a transient intermediate in a specific, non-disclosed chemical process. For researchers, scientists, and drug development professionals interested in the derivatives of Repaglinide, the existing literature on its impurities and degradation products would be the most relevant and valuable resource.[1]
Given the absence of information on "this compound," this guide cannot fulfill the request for experimental protocols, data tables, or pathway diagrams related to its synthesis and characterization. Further investigation into the origin of the term "this compound" may be necessary to determine if it refers to a known, but differently named, substance.
References
- 1. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of repaglinide - Eureka | Patsnap [eureka.patsnap.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Repaglinide Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Repaglinide Anhydride, a critical active pharmaceutical ingredient (API) in the management of type 2 diabetes mellitus.[1] Understanding these properties is paramount for formulation development, ensuring bioavailability, and maintaining stability throughout the drug product lifecycle.
Introduction to Repaglinide
Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues.[2] Its mechanism of action involves the blockage of ATP-dependent potassium (Kir6) channels in pancreatic β-cells, which stimulates insulin release in a glucose-dependent manner.[2][3][4][5] Chemically, it is (S)-2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl] amino]-2-oxoethyl]-benzoic acid, with the molecular formula C27H36N2O4 and a molecular weight of 452.6 g/mol .[3][5][6] As a Biopharmaceutics Classification System (BCS) Class II drug, Repaglinide is characterized by low solubility and high permeability.[7][8][9][10]
Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound.
Table 1: Solubility Profile
| Solvent/Medium | Solubility | Temperature | Reference |
| Water | 34 µg/mL | 37°C | [11] |
| Water | 34.6 µg/mL | 37°C | [8] |
| Water | 89.99 mg/L (0.08999 mg/mL) | 25°C | [12] |
| Aqueous Buffers | Sparingly soluble | Not Specified | [3] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | Not Specified | [3] |
| Ethanol | ~25 mg/mL | Not Specified | [3] |
| DMSO | ~30 mg/mL | Not Specified | [3] |
| Dimethyl formamide (DMF) | ~30 mg/mL | Not Specified | [3] |
| DMSO | 34 mg/mL | Not Specified | [12] |
| DMSO | 91 mg/mL | Not Specified | [13] |
| Ethanol | 91 mg/mL | Not Specified | [13] |
| Citro-phosphate buffer (pH 5.0) | 4.9 µg/mL | Not Specified | [9] |
Table 2: Thermal Properties and Other Physicochemical Parameters
| Parameter | Value | Reference |
| Melting Point | 126-128°C (crystallized from ethanol-water) | [12] |
| Melting Point | 129-130.2°C | [12] |
| Melting Point | 130-131°C | [14] |
| Melting Point | 138.26°C (from DSC) | [15] |
| Melting Point | 136.9°C (from DSC) | [16] |
| Melting Point | 126.8°C (from DSC) | [7] |
| pKa | 4.19 (acidic), 6.01 (basic) | [10] |
| pKa | 4.19, 5.78 | [7] |
| LogP | 3.97 | [8][10][11] |
| LogP | 5.9 | [14] |
Polymorphism
Repaglinide is known to exist in multiple polymorphic forms, which can significantly impact its dissolution and bioavailability. Different crystalline forms (Form I, II, and III) as well as an amorphous form have been identified. The investigation of polymorphs is a critical step in drug development to select the most stable and efficacious solid form.[17] X-ray powder diffraction (XRPD) is the primary technique for identifying and differentiating these polymorphic forms.[17][18]
Mechanism of Action Signaling Pathway
Repaglinide exerts its therapeutic effect by modulating insulin secretion from pancreatic β-cells. The process is initiated by the binding of Repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[19] This binding event leads to the closure of the channel, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules.[2][4][5][20]
Experimental Protocols
Detailed methodologies are essential for the reproducible determination of physicochemical properties.
5.1. Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[21]
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.[21][22]
-
Equilibration: The suspension is agitated at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[21][23] The presence of undissolved solid should be visually confirmed.[22]
-
Phase Separation: The solid and liquid phases are separated by centrifugation or filtration.[21] Care must be taken to avoid any temperature changes during this step.
-
Analysis: The concentration of Repaglinide in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[21]
5.2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and glass transitions.[24][25]
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.[26] The pan is then hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.[26] The instrument is programmed with a specific temperature range and heating rate (e.g., 5°C/min or 10°C/min).[26] The cell is purged with an inert gas like nitrogen.[27]
-
Data Collection: The sample is heated, and the differential heat flow between the sample and the reference is measured as a function of temperature.[24][26]
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of endothermic events (like melting) or exothermic events (like decomposition).[16][26]
References
- 1. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Repaglinide - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Repaglinide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. scispace.com [scispace.com]
- 8. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
- 9. Study of Solid-State Transitions and Its Impact on Solubility and Stability of Repaglinide - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Repaglinide | 135062-02-1 [chemicalbook.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New PANalytical XRPD Data Supports High Throughput, High-Resolution Polymorph Screening [pharmaceuticalonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 24. We are upgrading our site. Visit after sometime. [pharmasop.in]
- 25. news-medical.net [news-medical.net]
- 26. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]
- 27. Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Repaglinide Anhydride's Mechanism of Action in Pancreatic β-Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive technical overview of the molecular mechanism of action of repaglinide anhydride in pancreatic β-cells, detailing its interaction with the ATP-binding cassette transporter subfamily C member 8 (ABCC8), also known as the sulfonylurea receptor 1 (SUR1), and the subsequent signaling cascade leading to insulin exocytosis. This document synthesizes key quantitative data, outlines detailed experimental protocols for relevant assays, and provides visual representations of the critical pathways and workflows.
Introduction
Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues.[1] It is utilized in the management of type 2 diabetes mellitus to enhance early-phase insulin release, thereby controlling postprandial glucose excursions.[2] Unlike sulfonylureas, repaglinide's action is glucose-dependent, diminishing at low glucose concentrations, which contributes to a lower risk of prolonged hypoglycemia.[3][4] Its rapid onset and short duration of action make it a valuable therapeutic option for mimicking the physiological prandial insulin response.[5] This guide delves into the core molecular interactions and cellular consequences of repaglinide's activity within the pancreatic β-cell.
Core Mechanism of Action: K-ATP Channel Inhibition
The primary mechanism of action of repaglinide involves the inhibition of the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[4][6] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[7]
Under basal glucose conditions, K-ATP channels are open, allowing potassium ion efflux, which maintains a hyperpolarized state of the β-cell membrane. Following a meal, elevated blood glucose levels lead to increased glucose uptake into the β-cell via glucose transporters (primarily GLUT2 in rodents and GLUT1 in humans) and subsequent metabolism, resulting in an elevated intracellular ATP/ADP ratio. This increase in ATP directly promotes the closure of K-ATP channels.
Repaglinide mimics the effect of elevated ATP by binding to the SUR1 subunit of the K-ATP channel, inducing its closure independent of the intracellular ATP concentration.[8][9] This binding event is crucial for its insulin secretagogue activity.
Binding Affinity and Potency
The interaction of repaglinide with the K-ATP channel has been characterized by various binding and functional assays. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | |||
| High-affinity site (Kir6.2/SUR1 co-expressed) | 0.42 ± 0.03 nM | HEK293 cells | [10] |
| Low-affinity site (SUR1 expressed alone) | 59 ± 16 nM | HEK293 cells | [10] |
| High-affinity site (Wild-type Kir6.2/SUR1) | 0.40 ± 0.09 nmol/l | HEK293 cells | [4] |
| Half-maximal Inhibitory Concentration (IC50) | |||
| K-ATP currents (whole-cell) | 89 pmol/l | Newborn rat islet cells | [11] |
| K-ATP currents (whole-cell) | 21 nmol/l | HEK293 cells expressing Kir6.2/SUR1 | [4] |
| K-ATP channels (high-affinity site on SUR) | 2-8 nmol/l | Xenopus oocytes or HEK293 cells | [7][12] |
| K-ATP channels (low-affinity site on Kir6.2) | 230 µmol/l | Xenopus oocytes or HEK293 cells | [7][12] |
| Half-maximal Effective Concentration (EC50) | |||
| Intracellular free Ca2+ concentration | 0.5 nmol/l | Mouse beta TC3 cells | [11] |
Signaling Cascade from Channel Closure to Insulin Exocytosis
The closure of K-ATP channels by repaglinide initiates a well-defined cascade of events culminating in the secretion of insulin.
-
Membrane Depolarization: The inhibition of potassium efflux leads to a depolarization of the β-cell plasma membrane.[3][4]
-
Calcium Influx: The change in membrane potential activates voltage-gated L-type calcium channels (VGCCs), resulting in a rapid influx of extracellular calcium ions (Ca2+).[3][11][13]
-
Insulin Granule Exocytosis: The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[3][13] This process involves the fusion of the granule membrane with the plasma membrane, releasing insulin into the bloodstream.
The following diagram illustrates the core signaling pathway of repaglinide's action.
Downstream Signaling Pathways Beyond Calcium Influx
The increase in intracellular calcium concentration not only directly triggers insulin exocytosis but also activates several downstream signaling pathways that are crucial for β-cell function, proliferation, and survival.
Calcineurin-NFAT Pathway
The rise in intracellular Ca2+ activates the calcium/calmodulin-dependent phosphatase, calcineurin.[2] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their translocation to the nucleus.[2][3] In the nucleus, NFAT regulates the transcription of genes involved in β-cell function, proliferation, and insulin gene expression.[2][3]
CaM K-CREB Pathway
Calcium ions bind to calmodulin (CaM), which in turn activates Ca2+/calmodulin-dependent protein kinases (CaMKs). Activated CaMKs can then phosphorylate the cAMP response element-binding protein (CREB) at Serine 133.[1][13] Phosphorylated CREB is a key transcription factor that promotes the expression of genes essential for insulin secretion, β-cell survival, and proliferation.[1][10][13]
The following diagram illustrates the downstream signaling pathways activated by the repaglinide-induced calcium influx.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of repaglinide.
Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol is designed to measure K-ATP channel currents in pancreatic β-cells (e.g., MIN6 cells) in the whole-cell configuration.
Experimental Workflow:
Solutions:
-
Extracellular (Bath) Solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 125 K-gluconate, 15 KCl, 1 MgCl2, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
Procedure:
-
Culture MIN6 cells on glass coverslips to 60-80% confluency.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Mount a coverslip with MIN6 cells onto the recording chamber of an inverted microscope and perfuse with extracellular solution.
-
Fill a glass pipette with the intracellular solution and mount it on the micromanipulator.
-
Under visual guidance, approach a single, healthy-looking MIN6 cell with the pipette tip.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Record baseline K-ATP channel currents.
-
Perfuse the recording chamber with extracellular solution containing varying concentrations of repaglinide.
-
Record the inhibition of the K-ATP currents at each concentration.
-
Analyze the data to determine the IC50 of repaglinide.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the effect of repaglinide on insulin secretion from pancreatic β-cells (e.g., MIN6 cells) in response to glucose.
Experimental Workflow:
Solutions:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer (in mM): 115 NaCl, 5 KCl, 24 NaHCO3, 2.5 CaCl2, 1 MgCl2, 10 HEPES, and 0.1% BSA. Adjust pH to 7.4.
-
Low Glucose KRBH: KRBH buffer supplemented with 2.8 mM glucose.
-
High Glucose KRBH: KRBH buffer supplemented with 16.7 mM glucose.
Procedure:
-
Seed MIN6 cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C.
-
Wash the cells three times with KRBH buffer.
-
Incubate the cells for 1 hour at 37°C with the following test solutions:
-
Low glucose KRBH (basal secretion).
-
High glucose KRBH (stimulated secretion).
-
High glucose KRBH with varying concentrations of repaglinide.
-
-
Collect the supernatant from each well.
-
Lyse the cells with an appropriate lysis buffer to determine total insulin content.
-
Measure the insulin concentration in the supernatant and cell lysates using an ELISA or RIA kit.
-
Normalize the secreted insulin to the total insulin content for each well.
Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in pancreatic β-cells using the ratiometric fluorescent indicator Fura-2 AM.
Experimental Workflow:
Solutions:
-
Hanks' Balanced Salt Solution (HBSS) (in mM): 137 NaCl, 5.4 KCl, 0.25 Na2HPO4, 0.44 KH2PO4, 1.3 CaCl2, 1.0 MgSO4, 4.2 NaHCO3, 5.5 glucose.
-
Fura-2 AM Loading Buffer: HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
Procedure:
-
Plate MIN6 cells on glass-bottom dishes suitable for microscopy.
-
Wash the cells with HBSS.
-
Incubate the cells in Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Mount the dish on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Perfuse the cells with HBSS containing high glucose and subsequently with repaglinide.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
At the end of the experiment, calibrate the fluorescence signal by sequential addition of a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax) and a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation.
Conclusion
This compound exerts its glucose-lowering effect through a precise and well-characterized mechanism of action within pancreatic β-cells. By binding to the SUR1 subunit of the K-ATP channel, it initiates a cascade of events, including membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin. The glucose-dependent nature of its action and its rapid, short-lasting effect make it a key therapeutic agent for managing postprandial hyperglycemia in type 2 diabetes. Furthermore, the downstream signaling pathways activated by the repaglinide-induced calcium influx play a vital role in the overall health and function of pancreatic β-cells. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced aspects of repaglinide's mechanism and to explore novel therapeutic strategies targeting the intricate processes of insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamic changes in β-cell [Ca2+] regulate NFAT activation, gene transcription, and islet gap junction communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Differential interactions of nateglinide and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Effect of repaglinide on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1. Phosphorylation of cAMP response element-binding protein (CREB) – The Effect of Intermittent Fasting on Type II Diabetes [sites.tufts.edu]
- 10. CREB Promotes Beta Cell Gene Expression by Targeting Its Coactivators to Tissue-Specific Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hellobio.com [hellobio.com]
- 12. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles and regulation of the transcription factor CREB in pancreatic β -cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Repaglinide Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Repaglinide
Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class. It is used for the management of type 2 diabetes mellitus. Its mechanism of action involves stimulating the release of insulin from the pancreatic β-cells by closing ATP-dependent potassium (K-ATP) channels in the cell membrane. This action is glucose-dependent, meaning it has a lower risk of causing hypoglycemia compared to some other insulin secretagogues.
Spectroscopic Data of Repaglinide
This section summarizes the key spectroscopic data for Repaglinide obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the Repaglinide molecule.
¹H NMR Spectral Data of Repaglinide
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 9.73 | s | 1H | -COOH |
| 8.15 | d | 1H | Aromatic H |
| 7.32 | d | 1H | Aromatic H |
| 7.16 | m | 1H | Aromatic H |
| 7.11 | t | 1H | Aromatic H |
| 6.80 | d | 1H | Aromatic H |
| 6.17 | d | 1H | Aromatic H |
| 5.06 | q | 1H | -CH- |
| 4.05 | q | 2H | -O-CH₂- |
| 3.75 | s | 2H | -CH₂- |
| 3.49 | m | 2H | Piperidine H |
| 3.24 | m | 2H | Piperidine H |
| 1.64 | m | 2H | Piperidine H |
| 1.60 | m | 4H | Piperidine H |
| 1.46 | t | 1H | -CH- |
| 1.40 | t | 3H | -CH₃ |
| 1.26 | d | 6H | -CH(CH₃)₂ |
| 1.00 | d | 3H | -CH₃ |
Note: The assignments are based on published data and may vary slightly depending on the solvent and experimental conditions.[1]
¹³C NMR Spectral Data of Repaglinide
A fully assigned ¹³C NMR spectrum for Repaglinide is not consistently available in the public domain. The following table is a predictive assignment based on typical chemical shift ranges for the functional groups present in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~172 | C=O (Amide) |
| ~160 | Aromatic C-O |
| 110 - 140 | Aromatic C |
| ~65 | -O-CH₂- |
| ~55 | Piperidine C |
| ~45 | -CH₂- |
| ~40 | -CH- |
| ~25 | Piperidine C |
| ~20 | -CH(CH₃)₂ |
| ~15 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key IR Absorption Bands of Repaglinide
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~3320 | N-H | Stretching (Amide) |
| ~3000 | C-H | Stretching (Aromatic) |
| 2960-2850 | C-H | Stretching (Aliphatic) |
| ~1720 | C=O | Stretching (Carboxylic Acid) |
| ~1680 | C=O | Stretching (Amide I) |
| ~1610, 1580, 1490 | C=C | Stretching (Aromatic) |
| ~1540 | N-H | Bending (Amide II) |
| ~1280, 1053 | C-O | Stretching (Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For Repaglinide (Molecular Weight: 452.59 g/mol ), Electrospray Ionization (ESI) is a common technique.
Key Mass Spectral Data of Repaglinide (ESI-MS)
| m/z | Interpretation |
| 453.2 | [M+H]⁺ (Protonated molecule) |
| 475.2 | [M+Na]⁺ (Sodium adduct) |
Major Fragmentation Ions of Repaglinide
A study on the forced degradation of Repaglinide identified several degradation products and their fragmentation patterns, which can provide insight into the fragmentation of the parent drug.[2] The major fragmentation positions in Repaglinide are indicated in various studies.[3]
Spectroscopic Characteristics of a Carboxylic Anhydride
The formation of an anhydride from a carboxylic acid like Repaglinide would result in characteristic changes in the spectroscopic data.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid would disappear. Two characteristic C=O stretching bands would appear for the anhydride group, typically around 1820 cm⁻¹ and 1760 cm⁻¹.[4]
-
NMR Spectroscopy: The acidic proton signal in the ¹H NMR spectrum would disappear. The chemical shifts of the protons and carbons near the carboxylic acid group would be affected by the formation of the anhydride linkage.
-
Mass Spectrometry: The molecular weight would increase, corresponding to the condensation of two Repaglinide molecules with the loss of one water molecule. The fragmentation pattern would also change, showing fragments characteristic of the anhydride structure.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a solid pharmaceutical compound like Repaglinide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the solid sample.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Set up a proton-decoupled ¹³C NMR experiment.
-
Set the appropriate spectral width, acquisition time, and a longer relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Acquire the FID for a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid powder sample.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.
-
Acquire a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal and the press arm tip thoroughly with a solvent and lint-free wipes to prevent cross-contamination.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole)
-
Syringe pump or liquid chromatography (LC) system
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Volatile acid or base (e.g., formic acid or ammonium hydroxide) for promoting ionization
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and strong signal for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Acquire the full scan mass spectrum in the appropriate mass range to observe the protonated molecule [M+H]⁺ or other adducts.
-
Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺) and fragmenting it in the collision cell to obtain a product ion spectrum. Vary the collision energy to observe different fragmentation pathways.
-
-
Data Analysis:
-
Analyze the full scan spectrum to determine the molecular weight of the compound.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways, which can confirm the structure of the molecule.
-
Mandatory Visualizations
Signaling Pathway of Repaglinide
Repaglinide stimulates insulin secretion by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane. This leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[5][6][7]
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a solid pharmaceutical sample like Repaglinide.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of repaglinide and metabolites in mouse whole-body thin tissue sections using droplet-based liquid microjunction surface sampling-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 5. agilent.com [agilent.com]
- 6. chem.mst.edu [chem.mst.edu]
- 7. Quantitation of repaglinide and metabolites in mouse whole-body thin tissue sections using droplet-based liquid microjunction surface sampling-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure and Polymorphism of Repaglinide Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphism of Repaglinide Anhydride, a critical aspect in the development and formulation of this antidiabetic drug. Understanding the different solid-state forms of Repaglinide is essential for ensuring its stability, bioavailability, and therapeutic efficacy. This document summarizes the known polymorphic forms, their characterization data, and the experimental protocols used for their analysis.
Introduction to Polymorphism of Repaglinide
Repaglinide, an oral antihyperglycemic agent, is known to exist in multiple crystalline forms, a phenomenon known as polymorphism.[1] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. These differences can significantly impact the drug's performance. To date, three anhydrous crystalline forms of (S)-Repaglinide have been identified in the literature: Form I, Form II, and Form III.[2] An amorphous form has also been described.[2]
Characterization of this compound Polymorphs
The identification and characterization of Repaglinide's polymorphic forms are primarily achieved through X-ray powder diffraction (XRPD), thermal analysis by Differential Scanning Calorimetry (DSC), and vibrational spectroscopy (FTIR and Raman).
Quantitative Data Summary
The following tables summarize the available quantitative data for the known polymorphic forms of this compound.
Table 1: X-ray Powder Diffraction (XRPD) Data for this compound Polymorphs
| 2θ Angle (°) [±0.2°] | Form I | Form II | Form III[3] |
| 4.44 | ✓ | ||
| 6.81 | ✓ | ||
| 7.80 | ✓ | ||
| 9.28 | ✓ | ||
| 11.09 | ✓ | ||
| 11.89 | ✓ | ||
| 12.92 | ✓ | ||
| 13.46 | ✓ | ||
| 14.34 | ✓ | ||
| 15.71 | ✓ | ||
| 16.24 | ✓ | ||
| 17.08 | ✓ | ||
| 18.06 | ✓ | ||
| 18.75 | ✓ | ||
| 19.25 | ✓ | ||
| 19.59 | ✓ | ||
| 20.00 | ✓ | ||
| 20.34 | ✓ | ||
| 21.19 | ✓ | ||
| 22.18 | ✓ | ||
| 22.58 | ✓ | ||
| 23.24 | ✓ | ||
| 23.77 | ✓ | ||
| 24.08 | ✓ | ||
| 25.02 | ✓ | ||
| 25.32 | ✓ | ||
| 25.78 | ✓ | ||
| 26.68 | ✓ | ||
| 27.34 | ✓ | ||
| 28.03 | ✓ | ||
| 30.26 | ✓ | ||
| 35.50 | ✓ | ||
| 38.74 | ✓ | ||
| Note: Detailed XRPD data for Form I and Form II is not readily available in the public domain. |
Table 2: Thermal Analysis Data (DSC) for this compound Polymorphs
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Form I | Data not available | Data not available |
| Form II | ~105 and ~132[2] | Data not available |
| Form III | ~80[3] | Data not available |
| Unspecified Crystalline Form | 132.6 - 138.99 | Data not available |
Note: The dual endotherms for Form II may suggest a complex melting behavior or the presence of impurities. The unspecified crystalline form likely corresponds to one of the more stable forms (I or II).
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Form I | Form II | Form III |
| ~3300 | N-H Stretch | ✓ | ✓ | ✓ |
| ~2960-2850 | C-H Stretch | ✓ | ✓ | ✓ |
| ~1730 | C=O Stretch (Carboxylic Acid) | ✓ | ✓ | ✓ |
| ~1640 | C=O Stretch (Amide) | ✓ | ✓ | ✓ |
| ~1610 | C=C Stretch (Aromatic) | ✓ | ✓ | ✓ |
| ~1250 | C-O Stretch (Ether) | ✓ | ✓ | ✓ |
| Note: Specific, distinct FTIR spectra for each individual polymorph are not clearly detailed in publicly available sources. The provided data represents the general spectral features of Repaglinide. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of polymorphic forms. The following sections outline the typical experimental protocols for the key analytical techniques.
Preparation of Polymorphic Forms
-
Form I & II: The specific conditions for the preparation of pure Form I and Form II are not explicitly detailed in the readily available literature, though a patent mentions that processes for their preparation are known.[2] They are likely obtained through crystallization from different solvent systems.
-
Form III: Crystalline Form III can be prepared by dissolving Repaglinide in a haloalkane solvent (e.g., dichloromethane, chloroform) and then adding a C5-C10 aliphatic or alicyclic hydrocarbon (e.g., n-hexane, n-heptane, cyclohexane) as an anti-solvent to induce precipitation.[2] The resulting precipitate is then isolated.
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying crystalline phases.
-
Instrument: A standard powder X-ray diffractometer.
-
Radiation Source: Cu Kα radiation (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.
-
Scan Range: Typically from 2° to 40° in 2θ.
-
Scan Speed: A continuous scan rate of 2°/min is common.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Pans: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Rate: A heating rate of 10 °C/min is typically used.
-
Temperature Range: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 25 °C to 200 °C).
-
Atmosphere: An inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min is maintained.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and subtle differences in the molecular environment between polymorphs.
-
Instrument: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disc.
-
Spectral Range: Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.
Visualizations
Experimental Workflow for Polymorph Characterization
Caption: Workflow for the preparation and characterization of this compound polymorphs.
Relationship Between Polymorphic Forms
Caption: Potential interrelationships and transitions between different solid forms of Repaglinide.
Conclusion
The existence of at least three polymorphic forms of this compound highlights the importance of thorough solid-state characterization during drug development. While Form III is characterized by a distinct XRPD pattern and a lower melting point, comprehensive and comparative data for Forms I and II are less accessible in the public domain. The choice of crystallization conditions is paramount in obtaining a desired and consistent polymorphic form. For drug development professionals, controlling the polymorphic form of Repaglinide is crucial for ensuring product quality, stability, and predictable bioavailability. Further research to fully characterize Forms I and II and to understand the thermodynamic relationships between all three forms would be of significant value to the pharmaceutical industry.
References
In-vitro Biological Activity of Repaglinide Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro biological activity of Repaglinide Anhydride, a short-acting insulin secretagogue of the meglitinide class. The document outlines its mechanism of action, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Mechanism of Action
This compound exerts its primary effect on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner.[1] The core mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[2]
The KATP channel is a complex of two subunits: the inward-rectifier potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1).[3] Repaglinide binds to a distinct site on the SUR1 subunit, leading to the closure of the KATP channel.[2][4] This closure prevents the efflux of potassium ions, causing depolarization of the β-cell membrane.
The membrane depolarization, in turn, triggers the opening of voltage-dependent calcium channels (VDCCs).[2][5] The subsequent influx of extracellular calcium ions leads to a rise in the intracellular calcium concentration ([Ca2+]i).[5][6] This elevation in [Ca2+]i is the critical trigger for the exocytosis of insulin-containing granules, resulting in the secretion of insulin into the bloodstream.[1][2]
Recent studies have also suggested the involvement of the pericentrin (PCNT)-F-actin pathway in Repaglinide-regulated insulin secretion.[4][7] Repaglinide has been shown to decrease the expression of PCNT and F-actin in MIN-6 cells, which may influence the motility and exocytosis of insulin granules.[4][8]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's in-vitro activity based on available literature.
Table 1: Binding Affinity of Repaglinide to KATP Channel Subunits
| Parameter | Cell Line/System | Value | Reference |
| Kd (dissociation constant) | HEK293 cells expressing SUR1 | 59 ± 16 nM | --INVALID-LINK-- |
| Kd (dissociation constant) | HEK293 cells expressing SUR1 and Kir6.2 | 0.42 ± 0.03 nM | --INVALID-LINK-- |
Table 2: Inhibitory Concentration (IC50) of Repaglinide on KATP Channels
| Channel Subtype | Cell Line/System | IC50 | Reference |
| Kir6.2/SUR1 (pancreatic β-cell type) | Xenopus oocytes / HEK293 cells | 2-8 nM (high-affinity site) | [3] |
| Kir6.2 (low-affinity site) | Xenopus oocytes / HEK293 cells | 230 µM | [3] |
| ATP-sensitive K+ currents | Newborn rat islet cells / mouse beta TC3 cells | 89 pM | [6] |
Table 3: Effective Concentration (EC50) of Repaglinide on Insulin Secretion and Intracellular Calcium
| Parameter | Cell Line/System | EC50 / Half-maximal effect | Reference |
| Increase in intracellular free Ca2+ concentration ([Ca2+]i) | Mouse beta TC3 cells | 0.5 nM | [5][6] |
| Insulin Secretion | Human Islets | ~7.9 mM glucose (in the presence of Repaglinide) | [9] |
| Insulin Secretion | Mouse Islets | ~13.7 mM glucose (in the presence of Repaglinide) | [9] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments to assess the biological activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity
Objective: To measure the inhibitory effect of this compound on ATP-sensitive potassium (KATP) channels in pancreatic β-cells.
Materials:
-
Pancreatic β-cell line (e.g., MIN-6, INS-1E) or isolated primary islets
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 125 K-gluconate, 10 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 0.05 EGTA, 0.1 ATP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO) and serial dilutions
Procedure:
-
Culture pancreatic β-cells on glass coverslips to sub-confluent density.
-
Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy-looking β-cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -70 mV.
-
Record baseline KATP channel currents. These can be activated by perfusing the cell with an ATP-free intracellular solution or by using a low concentration of a KATP channel opener like diazoxide in the extracellular solution.
-
Apply different concentrations of this compound to the extracellular solution via the perfusion system.
-
Record the steady-state current at each concentration.
-
Wash out the drug to observe reversibility.
Data Analysis:
-
Measure the amplitude of the outward K+ current at each Repaglinide concentration.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of the Repaglinide concentration and fit the data to a dose-response curve to determine the IC50 value.
Static Insulin Secretion Assay
Objective: To quantify the dose-dependent effect of this compound on insulin secretion from pancreatic β-cells.
Materials:
-
Pancreatic β-cell line (e.g., MIN-6) or isolated islets
-
24-well culture plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA, with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) concentrations
-
This compound stock solution and serial dilutions
-
Acid-ethanol solution (1.5% HCl in 70% ethanol) for cell lysis
-
Insulin ELISA or RIA kit
Procedure:
-
Seed β-cells into 24-well plates and culture until they reach approximately 80-90% confluency.
-
Wash the cells twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Remove the pre-incubation buffer and replace it with fresh KRBH buffer containing low or high glucose and varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM).
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant (containing secreted insulin) and store at -20°C until analysis.
-
To measure total insulin content, lyse the cells in each well with acid-ethanol solution and collect the lysate.
-
Quantify the insulin concentration in the supernatant and cell lysates using an insulin ELISA or RIA kit.
Data Analysis:
-
Calculate the amount of insulin secreted as a percentage of the total insulin content.
-
Plot the percentage of insulin secretion against the Repaglinide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Dynamic Insulin Secretion (Perifusion) Assay
Objective: To study the kinetics of this compound-induced insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Perifusion system with chambers, pump, and fraction collector
-
KRBH buffer with low and high glucose concentrations
-
This compound solution
-
Insulin ELISA or RIA kit
Procedure:
-
Place a group of size-matched islets (e.g., 100-200) into each chamber of the perifusion system.
-
Perifuse the islets with KRBH buffer containing low glucose at a constant flow rate (e.g., 100 µL/min) at 37°C for a stabilization period (e.g., 60 minutes).
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).
-
Switch the perifusion solution to one containing a stimulatory concentration of glucose and/or this compound.
-
Continue collecting fractions throughout the stimulation period.
-
Switch back to the low glucose buffer to observe the return to baseline secretion.
-
At the end of the experiment, retrieve the islets to determine total insulin content.
-
Measure the insulin concentration in each collected fraction using an insulin ELISA or RIA kit.
Data Analysis:
-
Plot the insulin secretion rate (ng/islet/min) over time.
-
Analyze the characteristics of the secretion profile, including the first and second phases of insulin release, in response to Repaglinide.
Cell Viability Assay (WST-1 Assay)
Objective: To assess the effect of this compound on the viability of pancreatic β-cells.
Materials:
-
Pancreatic β-cell line (e.g., MIN-6)
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution and serial dilutions
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed β-cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from wells with medium and WST-1 but no cells).
-
Express the viability of treated cells as a percentage of the viability of untreated control cells.
-
Plot cell viability against the concentration of this compound.
Conclusion
This compound is a potent insulin secretagogue that acts directly on pancreatic β-cells. Its primary mechanism of action is the inhibition of KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. The in-vitro activity of Repaglinide can be quantitatively assessed using a variety of techniques, including patch-clamp electrophysiology, insulin secretion assays, and cell viability assays. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development. Further investigation into the role of the pericentrin-F-actin pathway may provide additional insights into the nuanced effects of Repaglinide on insulin secretion.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. Effect of repaglinide on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the hypoglycaemic drugs repaglinide and glibenclamide on ATP-sensitive potassium-channels and cytosolic calcium levels in beta TC3 cells and rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pericentrin Is Related to Abnormal β-Cell Insulin Secretion through F-Actin Regulation in Mice | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets [frontiersin.org]
Repaglinide Anhydride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Repaglinide, with a specific focus on its anhydrous crystalline forms. This document details the key milestones, from initial synthesis to clinical evaluation, and provides technical data and experimental methodologies for researchers and professionals in the field of drug development.
Discovery and Development Timeline
Repaglinide, a member of the meglitinide class of oral antidiabetic drugs, was invented in 1983 by scientists at Dr. Karl Thomae GmbH in Germany. The development and commercialization journey involved several key players and milestones:
-
1983: Invention of the precursor drugs to repaglinide by scientists at Dr Karl Thomae GmbH.
-
1990: Dr Karl Thomae GmbH is acquired by Boehringer Ingelheim.
-
April 1992: Novo Nordisk, having licensed the drug from Boehringer Ingelheim, files an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA).[1]
-
July 1997: Novo Nordisk files a New Drug Application (NDA) for Prandin® (repaglinide) with the FDA.[1]
-
December 1997: The FDA approves Prandin® for the treatment of type 2 diabetes, making it the first of the meglitinide class to be approved.[1]
Physicochemical Properties of Repaglinide Anhydride (Polymorphs)
Repaglinide exists in multiple anhydrous crystalline forms, known as polymorphs. These different solid-state forms can exhibit distinct physicochemical properties, which are critical for drug formulation and bioavailability. Several polymorphic forms have been identified and characterized.
| Property | Form I | Form II | Form III | Amorphous |
| Melting Point (°C) | ~132 | ~105 and ~132 (dual peaks) | Not explicitly stated | Broad transition |
| Solubility (Aqueous) | Low | Low | Not explicitly stated | Higher than crystalline forms |
| Key X-Ray Diffraction Peaks (2θ) | Not explicitly stated | Not explicitly stated | 7.80, 19.25, 13.46, 21.19, 4.44 | No sharp peaks |
| DSC Thermogram Characteristics | Single endothermic peak | Two endothermic peaks | Not explicitly stated | Glass transition temperature (Tg) |
Synthesis of this compound
The synthesis of Repaglinide involves a multi-step process. A general and efficient method for its preparation is outlined below.
Experimental Protocol: Synthesis of Repaglinide
Step 1: Preparation of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine
This key intermediate is synthesized through a multi-step process involving the reaction of 2-fluorobenzonitrile with piperidine, followed by a Grignard reaction and subsequent stereoselective reduction.
Step 2: Condensation Reaction
Pivaloyl chloride (5.4 g, 45 mmol) is added to a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene (50 ml), and triethylamine (5.0 g, 49 mmol) at -5°C and stirred for 1 hour.[2] A solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in toluene (20 ml) is then added at a temperature below 10°C.[2] The reaction mixture's temperature is raised to 30°C and stirred overnight.[2]
Step 3: Work-up and Isolation of the Ester Intermediate
The reaction mixture is washed with water and a saturated sodium bicarbonate solution.[2] Toluene is distilled off under reduced pressure to obtain the crude product.[2] The crude product is dissolved in toluene (35 ml), and hexane (200 ml) is added.[2] The mixture is cooled to 0°C, and the solid product is filtered and dried to yield ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate.[2] The reported yield is 73% with an HPLC purity of 99%.[2]
Step 4: Hydrolysis to Repaglinide
A solution of the ester intermediate (20 g, 41.6 mmol) in denatured spirit (200 ml) is stirred at 60-65°C, and 1N sodium hydroxide solution (62 ml) is added.[2] After two hours of stirring at 60°C, the reaction mixture is cooled to 35°C, and the pH is adjusted to approximately 5.0 using 1N hydrochloric acid.[2] The solution is stirred for 30 minutes at 35-40°C, then cooled to 0°C and stirred for one hour to facilitate crystallization.[2]
Step 5: Final Product Isolation and Drying
The crystalline product is separated by filtration and washed with water.[2] The product is then dried at 60-65°C under vacuum to obtain Repaglinide.[2] The reported yield is 94% with an assay of 99.5% by HPLC.[2]
Mechanism of Action and Signaling Pathway
Repaglinide lowers blood glucose by stimulating the release of insulin from the pancreatic β-cells. Its action is dependent on the presence of functioning β-cells.
Repaglinide closes ATP-dependent potassium (KATP) channels in the β-cell membrane. This blockade of potassium channels leads to depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium into the β-cell triggers the exocytosis of insulin-containing granules.
Caption: Signaling pathway of Repaglinide in pancreatic β-cells.
Preclinical and Clinical Development
Repaglinide has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.
Preclinical Toxicology
Preclinical safety trials have shown that Repaglinide is not genotoxic, immunogenic, teratogenic, or tumorigenic at doses significantly higher than human exposure.[3] No clinically relevant laboratory or histopathological changes were observed in these studies.[3]
Experimental Protocol: General Preclinical Toxicology Study Design
A typical preclinical toxicology program for an oral hypoglycemic agent like Repaglinide would include the following studies conducted under Good Laboratory Practice (GLP) guidelines:
-
Single-Dose Toxicity Studies:
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.
-
Species: Typically two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
Methodology: Animals are administered a range of doses of the test substance. Clinical signs, body weight, and mortality are monitored for a specified period. At the end of the study, a full necropsy and histopathological examination of tissues are performed.
-
-
Repeated-Dose Toxicity Studies:
-
Objective: To evaluate the toxic effects of the drug after repeated administration over a defined period.
-
Species: Two species (one rodent, one non-rodent).
-
Duration: Varies depending on the intended duration of clinical use (e.g., 28-day, 90-day, or longer).
-
Methodology: Animals are dosed daily for the specified duration. In-life observations include clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (in non-rodents). At termination, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of a comprehensive list of tissues are performed.
-
-
Genotoxicity Studies:
-
Objective: To assess the potential of the drug to induce mutations or chromosomal damage.
-
Methodology: A battery of in vitro and in vivo tests is typically performed, including:
-
A test for gene mutation in bacteria (e.g., Ames test).
-
An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells.
-
-
-
Carcinogenicity Studies:
-
Objective: To evaluate the tumorigenic potential of the drug after long-term administration.
-
Species: Typically long-term studies in rats and mice.
-
Methodology: Animals are administered the drug daily for a major portion of their lifespan (e.g., 2 years). The incidence and types of tumors are compared between treated and control groups.
-
-
Reproductive and Developmental Toxicity Studies:
-
Objective: To assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Methodology: A series of studies are conducted in pregnant and non-pregnant animals to evaluate all stages of the reproductive cycle.
-
Clinical Trials
Repaglinide has been evaluated in numerous clinical trials to determine its efficacy and safety in patients with type 2 diabetes.
Pivotal Phase III Clinical Trial Example: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study
Objective: To assess the efficacy and safety of Repaglinide compared with placebo in patients with type 2 diabetes inadequately controlled on diet and exercise.
Experimental Protocol:
-
Patient Population: Adult patients with a diagnosis of type 2 diabetes, HbA1c between 7.0% and 10.0%, and a fasting plasma glucose (FPG) above 140 mg/dL after a washout period from any previous oral antidiabetic agents.
-
Study Design: After a screening and washout period, eligible patients are randomized to receive either Repaglinide or a matching placebo. The study typically consists of a dose-titration phase followed by a maintenance phase.
-
Treatment: Repaglinide or placebo is administered orally before each main meal. The dose of Repaglinide is titrated based on self-monitored blood glucose levels to achieve a target FPG.
-
Efficacy Endpoints:
-
Primary: Change in HbA1c from baseline to the end of the study.
-
Secondary: Change in FPG and postprandial glucose (PPG) from baseline, and the proportion of patients achieving a target HbA1c level.
-
-
Safety Assessments: Monitoring of adverse events, including the incidence and severity of hypoglycemia, vital signs, and clinical laboratory tests.
Caption: A typical workflow for a pivotal Phase III clinical trial of Repaglinide.
Summary of Efficacy and Safety Data from Key Clinical Trials
| Trial Identifier / Reference | Treatment Arms | Duration | Mean Change in HbA1c from Baseline | Mean Change in FPG from Baseline (mg/dL) | Key Adverse Events (Incidence) |
| Placebo-Controlled Trial[4] | Repaglinide, Placebo | 18 weeks | -0.7% (Repaglinide) vs. +1.2% (Placebo) | Decreased (Repaglinide) vs. Increased (Placebo) | Hypoglycemia (Repaglinide arm) |
| Active-Controlled Trials (vs. Sulfonylureas)[3] | Repaglinide, Glibenclamide | 12 months | Comparable to Glibenclamide | Comparable to Glibenclamide | Hypoglycemia (similar overall, fewer nocturnal with Repaglinide) |
| Combination with Sitagliptin[1] | Repaglinide + Sitagliptin | 52 weeks | -0.50% ± 0.82% | Not reported | Hypoglycemia (5.0%) |
Conclusion
Repaglinide has a well-established history of discovery and development, from its initial synthesis to its approval and clinical use as an important therapeutic option for patients with type 2 diabetes. The understanding of its anhydrous polymorphic forms is crucial for its formulation and ensuring consistent bioavailability. Its mechanism of action via the stimulation of insulin secretion is well-characterized, and its efficacy and safety have been demonstrated in numerous preclinical and clinical studies. This technical guide provides a foundational understanding for researchers and professionals involved in the ongoing study and development of this and similar therapeutic agents.
References
- 1. Clinical study of repaglinide efficacy and safety in type 2 diabetes mellitus patients with blood glucose levels inadequately controlled by sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A randomized placebo-controlled trial of repaglinide in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Repaglinide and its Anhydride Form: A Technical Review for Drug Development Professionals
An in-depth analysis of the chemical properties, synthesis, pharmacology, and analytical characterization of the oral antidiabetic agent Repaglinide and its putative anhydride impurity.
This technical guide provides a comprehensive literature review of Repaglinide, a prominent oral antidiabetic drug, and its potential anhydride impurity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core chemical and biological aspects of these compounds. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed and visualized.
Chemical and Pharmacological Profile of Repaglinide
Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class of oral antidiabetic agents.[1] It is chemically described as (S)-(+)-2-ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid.[2] Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[]
Mechanism of Action
Repaglinide exerts its glucose-lowering effect by closing ATP-dependent potassium (K-ATP) channels on the membrane of pancreatic β-cells.[] This action is contingent on the presence of functioning β-cells and is glucose-dependent, diminishing at low glucose concentrations. The closure of the K-ATP channels leads to depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to a rapid and short-lived increase in plasma insulin levels.[] This mechanism is particularly effective in controlling postprandial hyperglycemia.
dot
Caption: Repaglinide Signaling Pathway for Insulin Secretion.
Pharmacokinetics
Repaglinide is characterized by rapid oral absorption and a short elimination half-life. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4, and its metabolites are largely inactive.[4] The major metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and an acyl glucuronide (M7).[4][5][6]
| Parameter | Value | Reference |
| Bioavailability | ~56% | [6] |
| Time to Peak Plasma Concentration (Tmax) | Within 1 hour | [5][6] |
| Protein Binding | >98% | [6] |
| Volume of Distribution (Vd) | 31 L | [6] |
| Elimination Half-life | ~1 hour | [] |
| Metabolism | Hepatic (CYP2C8 and CYP3A4) | [4] |
| Excretion | Primarily fecal (~90%), minor renal (~8%) | [5] |
Table 1: Pharmacokinetic Properties of Repaglinide.
The Anhydride Form of Repaglinide: A Putative Impurity
While the term "Repaglinide anhydride" is not explicitly prevalent in the scientific literature, the formation of an anhydride impurity is chemically plausible given the structure of Repaglinide and its metabolites. The most likely candidate for an anhydride form of Repaglinide is the intramolecular anhydride of its major dicarboxylic acid metabolite, M2.[4][5][6]
Proposed Structure and Formation of this compound
The M2 metabolite of Repaglinide is a dicarboxylic acid.[4][5][6][] Under conditions of heat or in an acidic environment, this dicarboxylic acid could undergo intramolecular dehydration to form a cyclic anhydride.
dot
Caption: Proposed Formation of this compound.
Forced degradation studies are instrumental in identifying potential degradation products such as anhydrides.[8][9][10] These studies typically involve subjecting the drug substance to stress conditions like heat, humidity, acid/base hydrolysis, and oxidation.[8][9][10]
Experimental Protocols
Synthesis of this compound (Proposed)
A specific protocol for the synthesis of this compound is not available. However, a general approach for the formation of a cyclic anhydride from a dicarboxylic acid can be proposed.
-
Isolation of M2 Metabolite: The dicarboxylic acid metabolite (M2) of Repaglinide would first need to be isolated from a metabolic reaction or synthesized.
-
Dehydration: The isolated M2 would then be subjected to dehydration conditions. This can often be achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent such as acetic anhydride or under vacuum.[11] The reaction progress would be monitored by a suitable analytical technique like HPLC or TLC.
-
Purification: The resulting anhydride would be purified using standard techniques such as crystallization or chromatography.
dot
Caption: Proposed Workflow for this compound Synthesis.
Analytical Characterization
A stability-indicating analytical method is crucial for the detection and quantification of Repaglinide and its impurities, including the potential anhydride form. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., Agilent XDB C-18) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV detection at a wavelength where Repaglinide and its impurities absorb (e.g., 245 nm) |
| Temperature | Controlled column temperature (e.g., 30°C) |
Table 2: Typical HPLC Method Parameters for Repaglinide and Impurity Analysis.
For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8][9][10]
Toxicology of Repaglinide and its Anhydride Form
The primary adverse effect of Repaglinide is hypoglycemia, which is a direct consequence of its mechanism of action.[] Other reported side effects include headache, nausea, and dizziness.
There is no specific toxicological data available for the putative this compound. The toxicity of this impurity would need to be assessed through dedicated studies. However, it is known that the major metabolites of Repaglinide do not possess significant hypoglycemic activity.[5][6] Any toxicological evaluation of the anhydride would need to consider both its intrinsic toxicity and its potential to hydrolyze back to the dicarboxylic acid metabolite in vivo.
Conclusion
Repaglinide is a well-established oral antidiabetic agent with a rapid onset and short duration of action. While a specific "anhydride form" of Repaglinide is not a commonly documented impurity, its formation from the dicarboxylic acid metabolite (M2) is chemically feasible, particularly under forced degradation conditions. The development and validation of robust, stability-indicating analytical methods are essential for the detection and control of this and other potential impurities in the drug substance and product. Further research is warranted to synthesize and characterize the this compound and to evaluate its pharmacological and toxicological profile. This will ensure the continued safety and efficacy of Repaglinide-based therapies.
References
- 1. Synthesis of Repaglinide Congeners [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 8. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Repaglinide Anhydride CAS number and molecular formula.
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the core technical aspects of Repaglinide, a prominent anti-diabetic agent.
Core Chemical and Physical Data
Repaglinide, in its anhydrous form, is a white to off-white powder. It is an oral hypoglycemic agent belonging to the meglitinide class. The fundamental chemical and physical properties of Repaglinide are summarized below for easy reference.
| Property | Value |
| CAS Number | 135062-02-1[1][2] |
| Molecular Formula | C27H36N2O4[1][2] |
| Molecular Weight | 452.59 g/mol [2] |
Mechanism of Action: A Signaling Pathway Overview
Repaglinide exerts its glucose-lowering effect by stimulating the release of insulin from pancreatic β-cells. This action is contingent upon the presence of functioning β-cells. The mechanism is initiated by the binding of Repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This binding event leads to the closure of these channels, which in turn causes depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The elevated intracellular calcium concentration then stimulates the exocytosis of insulin-containing granules, leading to insulin secretion into the bloodstream.[1][3][4]
Pharmacokinetic Profile
The pharmacokinetic properties of Repaglinide are characterized by rapid absorption and elimination. The key parameters are detailed in the table below.
| Parameter | Value |
| Bioavailability | Approximately 56%[4] |
| Time to Peak Plasma Concentration (Tmax) | Within 1 hour[1] |
| Protein Binding | >98% (primarily to albumin)[1][4] |
| Metabolism | Extensively metabolized in the liver by CYP2C8 and CYP3A4 enzymes.[1][4] |
| Elimination Half-Life | Approximately 1 hour[4] |
| Excretion | Primarily via feces (~90%) with a smaller portion in urine (~8%).[1][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Repaglinide Quantification in Human Plasma
This section outlines a typical experimental protocol for the determination of Repaglinide in human plasma using reverse-phase HPLC.
1. Sample Preparation:
-
To a 1 mL aliquot of human plasma, add a suitable internal standard.
-
Precipitate the plasma proteins by adding 2 mL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Separate the supernatant and evaporate it to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 2.5) in a ratio of 51:11:38 (v/v/v).[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 244 nm and emission at 348 nm.[5]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Repaglinide to the internal standard against the concentration of Repaglinide standards.
-
Determine the concentration of Repaglinide in the plasma samples by interpolating their peak area ratios from the calibration curve.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repaglinide - Wikipedia [en.wikipedia.org]
- 5. A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
Methodological & Application
Application Notes and Protocols for the HPLC-UV Separation of Repaglinide and its Anhydride Impurity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the separation and quantification of the oral antidiabetic drug, Repaglinide, from its process-related or degradation-induced anhydride impurity using a stability-indicating High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Introduction
Repaglinide, a potent oral hypoglycemic agent, is susceptible to degradation under various stress conditions, including heat and acidic environments. One of the potential degradation pathways involves the intramolecular dehydration of Repaglinide or a related dicarboxylic acid impurity, leading to the formation of a cyclic anhydride. The presence of such impurities can impact the safety and efficacy of the final drug product. Therefore, a robust analytical method capable of separating and quantifying Repaglinide from its anhydride and other degradation products is crucial for quality control and stability studies in drug development and manufacturing.
This application note describes a reliable isocratic reversed-phase HPLC-UV method that provides clear resolution between Repaglinide and its anhydride impurity.
Experimental Protocol
This protocol is based on established stability-indicating methods for Repaglinide and is optimized for the separation of its anhydride impurity.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
Repaglinide reference standard
-
Repaglinide Anhydride reference standard (if available) or a sample of Repaglinide subjected to forced degradation (e.g., acid hydrolysis or thermal stress) to generate the anhydride in situ.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (60:40, v/v) |
| Phosphate Buffer Preparation | Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 3.5 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Standard Stock Solution of Repaglinide (100 µg/mL): Accurately weigh about 10 mg of Repaglinide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
-
Sample Preparation (Forced Degradation): To generate the anhydride impurity, a forced degradation study can be performed. Reflux a solution of Repaglinide in 0.1 M HCl at 80°C for 4 hours. Cool the solution, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
Data Presentation
The following table summarizes the expected quantitative data for the separation of Repaglinide and its anhydride impurity under the specified chromatographic conditions.
| Compound | Retention Time (min) (Approximate) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 4.5 | 1 - 20 | > 0.999 |
| Repaglinide | 7.2 | 1 - 20 | > 0.999 |
Experimental Workflow Visualization
The logical flow of the experimental protocol is illustrated in the diagram below.
Application Notes and Protocols for the Use of Repaglinide Anhydride in Beta-Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide, an oral hypoglycemic agent from the meglitinide class, is a potent insulin secretagogue used in the management of type 2 diabetes mellitus. Its mechanism of action is centered on the regulation of insulin release from pancreatic beta-cells. In a laboratory setting, Repaglinide serves as a valuable tool for studying beta-cell physiology, insulin secretion pathways, and for the screening of potential new anti-diabetic compounds. These application notes provide detailed protocols for the use of Repaglinide Anhydride in beta-cell culture, including its effects on insulin secretion, cell viability, and the expression of key beta-cell genes.
Mechanism of Action
Repaglinide exerts its effects by binding to and blocking the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic beta-cells.[1] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[1] Notably, the action of Repaglinide is glucose-dependent, meaning it is more effective at stimulating insulin secretion in the presence of elevated glucose levels.
Data Presentation
Table 1: Dose-Response Effect of Repaglinide on Insulin Secretion in MIN-6 Cells
| Repaglinide Concentration | Fold Increase in Insulin Secretion (mean ± SEM) | Reference Cell Line |
| 50 nM | Data indicates a significant increase | MIN-6 |
| 100 nM | 2-fold | MIN-6[2] |
Table 2: Effect of Repaglinide on Beta-Cell Viability
| Repaglinide Concentration | Cell Viability (%) | Assay | Cell Line |
| Various Concentrations | No significant cytotoxic effects observed at therapeutic concentrations. | MTT Assay | Beta-cell lines |
Note: Specific quantitative data on the percentage of cell viability at various Repaglinide concentrations is not extensively detailed in the available literature. However, studies suggest that at concentrations effective for stimulating insulin secretion, Repaglinide does not significantly impact beta-cell viability.
Table 3: Qualitative Effect of Repaglinide on Key Beta-Cell Gene Expression
| Gene | Function | Expected Effect of Repaglinide |
| Ins1 (Insulin) | Encodes for the insulin hormone. | Indirectly influenced through feedback mechanisms. |
| Pdx1 (Pancreatic and duodenal homeobox 1) | A master regulator of pancreatic development and beta-cell function. | Not directly modulated by Repaglinide's primary mechanism. |
| Mafa (V-maf musculoaponeurotic fibrosarcoma oncogene homolog A) | A potent activator of insulin gene transcription. | Not directly modulated by Repaglinide's primary mechanism. |
Note: Quantitative PCR data on the direct effect of Repaglinide on the expression of these specific genes is not extensively available. The primary mechanism of Repaglinide is on insulin secretion, not directly on the transcription of these key beta-cell identity genes.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for measuring insulin secretion from beta-cell lines (e.g., MIN-6, INS-1) in response to glucose and Repaglinide.
Materials:
-
Beta-cell line (e.g., MIN-6, INS-1)
-
Complete culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM HEPES, 25 mM NaHCO3, and 0.1% BSA, pH 7.4.
-
Glucose solutions (prepared in KRBH): 2.8 mM (low glucose) and 16.7 mM (high glucose)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed beta-cells into a 96-well plate at a density of 1 x 10^5 cells/well and culture for 48-72 hours to allow for adherence and recovery.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with KRBH containing 2.8 mM glucose.
-
Pre-incubate the cells in KRBH with 2.8 mM glucose for 1-2 hours at 37°C in a CO2 incubator.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add KRBH containing the following conditions to triplicate wells:
-
2.8 mM glucose (basal secretion)
-
16.7 mM glucose (glucose-stimulated secretion)
-
16.7 mM glucose + desired concentrations of Repaglinide (e.g., 10 nM, 50 nM, 100 nM)
-
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well and store at -20°C until the insulin assay is performed.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Express the results as fold change relative to the basal secretion (2.8 mM glucose).
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the viability of beta-cells after treatment with Repaglinide.
Materials:
-
Beta-cell line (e.g., MIN-6, INS-1)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed beta-cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of Repaglinide (e.g., 10 nM, 50 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control (untreated cells), which is set to 100% viability.
Mandatory Visualizations
Caption: Signaling pathway of Repaglinide in pancreatic beta-cells.
Caption: Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
- 1. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Quantitative Screening of Glucose-Stimulated Insulin Secretion and Insulin Content Using Automated MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Repaglinide Anhydride in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is a potent, short-acting insulin secretagogue of the meglitinide class, used in the management of type 2 diabetes mellitus.[1][2][3] It lowers blood glucose by stimulating insulin release from pancreatic β-cells in a glucose-dependent manner.[1][3][4] As a Biopharmaceutics Classification System (BCS) Class II drug, repaglinide is characterized by high intestinal permeability but low aqueous solubility, which presents a significant challenge for developing formulations with adequate bioavailability for preclinical evaluation.[5][6][7] Its poor water solubility (approximately 0.034 mg/mL) necessitates the use of solubility enhancement techniques to achieve the desired concentrations for in vivo animal studies.[5][8]
These application notes provide a comprehensive guide to formulating repaglinide anhydride for preclinical research, covering its physicochemical properties, formulation strategies, and detailed experimental protocols for common routes of administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a successful formulation. Key properties of repaglinide are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₇H₃₆N₂O₄ | |
| Molecular Weight | 452.6 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 126-131 °C | [5][9][10] |
| pKa | 4.19, 5.78 | [5][8] |
| BCS Class | Class II | [5][6][7] |
| Aqueous Solubility | ~0.034 mg/mL (practically insoluble) | [5][8] |
| LogP | 3.97 - 5.9 | [6][10] |
| Solubility Profile | Freely soluble in methanol and methylene chloride | [11][12] |
| Pharmacokinetics | ||
| Bioavailability | ~56% (oral) | [1][3][10][13][14] |
| Half-life | ~1 hour | [2][3][13][14] |
| Protein Binding | >98% | [1][3][4] |
Mechanism of Action: Insulin Secretion Pathway
Repaglinide exerts its glucose-lowering effect by modulating ATP-dependent potassium (K-ATP) channels in the pancreatic β-cell membrane.[1][3] This action is dependent on functioning β-cells and is glucose-dependent, diminishing at low glucose concentrations.[1][4] The binding of repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the channel leads to its closure.[2][15] This blockade causes membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[1][3][4]
Repaglinide's mechanism of action on pancreatic β-cells.
Application Notes: Formulation Strategies for Preclinical Studies
Given repaglinide's poor water solubility, selecting an appropriate vehicle is critical to ensure complete dissolution and dose accuracy for preclinical studies. The primary goal is to maximize exposure for safety and efficacy testing.[16]
Formulation Selection Workflow
The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of the compound. For preclinical studies, simple solutions or suspensions are often the best initial approach.[17]
Workflow for selecting a suitable preclinical formulation.
Commonly Used Excipients and Vehicles
A variety of excipients can be used to formulate poorly soluble compounds for animal studies.[16][17] The selection should consider the route of administration, potential toxicity, and compatibility with the API.[18]
| Excipient Class | Examples | Route of Administration | Function |
| Co-solvents | Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO) | Oral, Intravenous (IV), Intraperitoneal (IP) | Increase solubility by reducing solvent polarity.[17][19][20][21] |
| Surfactants | Polysorbates (Tween® 80), Poloxamers (Pluronic® F-68), Cremophor® RH 40 | Oral, IV | Enhance wetting and form micelles to solubilize the drug.[16][19] |
| Suspending Agents | Carboxymethyl cellulose (CMC), Hydroxypropyl methylcellulose (HPMC), Methylcellulose | Oral | Increase viscosity to prevent particle settling in suspensions.[18] |
| Lipid-Based Vehicles | Vegetable oils (Corn, Sesame), Medium-chain triglycerides (e.g., Labrafac™), Peceol™ | Oral, IV (as emulsion) | Solubilize lipophilic drugs; can enhance oral absorption.[6][17][19][22] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | Oral, IV | Form inclusion complexes to increase aqueous solubility.[7][16][19] |
| Buffering Agents | Phosphate buffer, Citrate buffer | Oral, IV | Adjust pH to enhance solubility and stability.[19] |
Note: For intravenous administration, excipient levels must be carefully controlled to avoid toxicity and hemolysis.[20][21] For oral dosing, higher concentrations are often tolerated. Always consult toxicology literature for safe dosage limits of excipients in the chosen animal model.[18]
Experimental Protocols
The following protocols provide detailed methodologies for preparing repaglinide formulations for common preclinical routes of administration and for conducting a basic efficacy study.
Protocol 1: Preparation of a Repaglinide Solution for Intravenous (IV) Administration
This protocol describes the preparation of a 1 mg/mL repaglinide solution using a co-solvent system, suitable for intravenous injection in rodents. The final DMSO concentration is kept low to minimize potential toxicity.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), ACS grade or higher
-
Polyethylene Glycol 400 (PEG 400), low-endotoxin
-
Saline (0.9% NaCl), sterile
-
Sterile vials, magnetic stirrer, stir bar, analytical balance, volumetric flasks, sterile filters (0.22 µm)
Procedure:
-
Calculate Required Quantities:
-
Target Concentration: 1 mg/mL
-
Final Volume: 10 mL
-
Vehicle Composition: 5% DMSO, 40% PEG 400, 55% Saline (v/v/v)
-
Mass of Repaglinide: 1 mg/mL * 10 mL = 10 mg
-
Volume of DMSO: 10 mL * 0.05 = 0.5 mL
-
Volume of PEG 400: 10 mL * 0.40 = 4.0 mL
-
Volume of Saline: 10 mL * 0.55 = 5.5 mL
-
-
Dissolution:
-
Accurately weigh 10 mg of this compound and place it into a sterile 15 mL vial.
-
Add 0.5 mL of DMSO to the vial. Vortex or sonicate briefly until the powder is fully dissolved.
-
Add 4.0 mL of PEG 400 to the vial. Mix thoroughly with a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Final Dilution:
-
Slowly add 5.5 mL of sterile saline to the solution while stirring continuously to avoid precipitation.
-
Observe the solution carefully for any signs of cloudiness or precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio).
-
-
Sterilization:
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial.
-
-
Storage:
-
Store the formulation at 2-8°C, protected from light. Assess stability before use; a 24-hour stability is typical for such formulations.
-
Protocol 2: Preparation of a Repaglinide Suspension for Oral Gavage
This protocol details the preparation of a 5 mg/mL repaglinide suspension for oral administration in rodents, using a common suspending vehicle.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na), low viscosity
-
Tween® 80
-
Purified Water
-
Mortar and pestle, magnetic stirrer, stir bar, analytical balance, graduated cylinders
Procedure:
-
Prepare Vehicle (0.5% CMC / 0.1% Tween 80 in Water):
-
For a 20 mL final volume of suspension:
-
Heat ~15 mL of purified water to ~60°C.
-
In a separate beaker, weigh 100 mg of CMC-Na (for 0.5% w/v).
-
Slowly sprinkle the CMC-Na into the heated water while stirring vigorously to prevent clumping. Stir until fully hydrated.
-
Allow the solution to cool to room temperature.
-
Add 20 µL of Tween® 80 (for 0.1% v/v) and mix well.
-
Add purified water to bring the final volume to 20 mL.
-
-
Calculate Repaglinide Quantity:
-
Target Concentration: 5 mg/mL
-
Final Volume: 20 mL
-
Mass of Repaglinide: 5 mg/mL * 20 mL = 100 mg
-
-
Prepare Suspension:
-
Accurately weigh 100 mg of this compound.
-
Place the powder in a mortar.
-
Add a few drops of the vehicle to the powder and levigate (grind) with the pestle to form a smooth, uniform paste. This step is crucial for ensuring good particle dispersion and preventing aggregation.
-
Gradually add the remaining vehicle to the paste in small portions, mixing continuously.
-
Transfer the mixture to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Storage:
-
Store the suspension in a tightly sealed container at 2-8°C.
-
Crucially, the suspension must be stirred vigorously before each withdrawal to ensure uniform dosing.
-
Protocol 3: In-Vivo Efficacy Study in a Type 2 Diabetic Rat Model
This protocol outlines a general procedure for evaluating the hypoglycemic effect of a repaglinide formulation in streptozotocin (STZ)-induced diabetic rats.[13][14][23]
Experimental Workflow
Workflow for a preclinical efficacy study.
Procedure:
-
Animal Model Induction:
-
Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Induce type 2 diabetes by administering a single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate buffer (e.g., 50 mg/kg).[13]
-
Provide animals with 10% sucrose water for 48 hours post-injection to prevent initial hypoglycemia.[13]
-
After 72 hours, confirm diabetes by measuring tail-vein blood glucose levels using a glucometer. Animals with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.[13]
-
-
Grouping and Dosing:
-
Randomly assign diabetic animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, oral gavage)
-
Group 2: Repaglinide 1 mg/kg (in vehicle, oral gavage)
-
Group 3: Repaglinide 5 mg/kg (in vehicle, oral gavage)
-
-
Fast animals overnight (with free access to water) before dosing.
-
-
Blood Glucose Monitoring:
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer the vehicle or repaglinide formulation via the chosen route (e.g., oral gavage).
-
Collect subsequent blood samples at specified time points (e.g., 0.5, 1, 2, 4, and 6 hours post-dose).[24]
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Calculate the mean blood glucose concentration for each group at each time point.
-
Plot the mean blood glucose concentration vs. time for each group.
-
Determine the percentage reduction in blood glucose from baseline for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose-lowering effect to compare the efficacy of different doses.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).[18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Repaglinide - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scispace.com [scispace.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
- 8. ijddr.in [ijddr.in]
- 9. Repaglinide | 135062-02-1 [chemicalbook.com]
- 10. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. ijrpc.com [ijrpc.com]
- 13. Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation of Deformable Liponiosomal Hybrid of Repaglinide: In vitro Characterization and Evaluation of the Anti-Diabetic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altasciences.com [altasciences.com]
- 17. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits | Semantic Scholar [semanticscholar.org]
- 21. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Preparation and evaluation of a controlled drug release of repaglinide through matrix pellets: in vitro and in vivo studies. | Sigma-Aldrich [sigmaaldrich.com]
- 24. Matrix tablets for sustained release of repaglinide: Preparation, pharmacokinetics and hypoglycemic activity in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Repaglinide Anhydride as a Reference Standard in Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, which stimulates insulin secretion from pancreatic β-cells.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like repaglinide is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent guidelines for impurity profiling.[3]
One potential impurity in repaglinide is Repaglinide Anhydride, a degradation product formed through the elimination of a water molecule. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the impurity analysis of repaglinide bulk drug and formulated products.
This compound: Profile and Characterization
This compound is a process-related impurity and a potential degradation product of repaglinide, particularly under certain stress conditions. As a reference standard, a well-characterized sample of this compound is essential for accurate identification and quantification in routine quality control testing.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Repaglinide | C₂₇H₃₆N₂O₄ | 452.59 | 135062-02-1[4] |
| This compound | C₂₇H₃₄N₂O₃ | 434.57 | Not Available |
Analytical Methodologies
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is crucial for the separation and quantification of this compound from the parent drug and other known impurities.
Experimental Protocol: UPLC-UV Method for Repaglinide and its Impurities
This protocol outlines a UPLC method for the determination of repaglinide and its related substances, including this compound.
1. Instrumentation and Materials:
-
UPLC system with a photodiode array (PDA) detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Repaglinide Reference Standard (USP or EP)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity BEH Shield RP-C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.025% Formic acid in Water |
| Mobile Phase B | 0.025% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) / %A / %B: 0/70/30, 1/70/30, 6/50/50, 8/20/80, 10/20/80, 10.1/70/30 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 1.0 µL |
3. Preparation of Solutions:
-
Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (Repaglinide): Accurately weigh and dissolve about 25 mg of Repaglinide RS in a 50 mL volumetric flask with diluent.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve about 5 mg of this compound RS in a 50 mL volumetric flask with diluent.
-
System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of Repaglinide and 0.005 mg/mL of this compound in diluent.
-
Test Solution: Accurately weigh and dissolve a quantity of the repaglinide sample to obtain a final concentration of approximately 0.5 mg/mL in diluent.
4. System Suitability:
Inject the System Suitability Solution and evaluate the following parameters. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Repaglinide peak) | Not more than 2.0 |
| Theoretical Plates (for Repaglinide peak) | Not less than 2000 |
| Resolution (between Repaglinide and this compound peaks) | Not less than 2.0 |
| Relative Standard Deviation (RSD) for replicate injections of Repaglinide | Not more than 2.0% |
5. Analysis and Calculation:
Inject the diluent (as a blank), the Standard Stock Solution, and the Test Solution into the chromatograph. Record the chromatograms and integrate the peak areas. Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Area_impurity / Area_standard) × (Concentration_standard / Concentration_sample) × 100
Quantitative Data Summary
The following table summarizes typical retention times and relative retention times (RRT) for repaglinide and some of its known impurities, including the presumed this compound (DP-1), based on published data.
| Compound | Retention Time (min) | Relative Retention Time (vs. Repaglinide) |
| Repaglinide | ~4.45 | 1.00 |
| This compound (DP-1) | ~1.87 | ~0.42 |
| Repaglinide N-oxide (DP-2) | ~1.36 | ~0.31 |
| Repaglinide Impurity A | Varies with method | Varies with method |
| Repaglinide Impurity B | Varies with method | Varies with method |
| Repaglinide Impurity C | Varies with method | Varies with method |
| Repaglinide Impurity D | Varies with method | Varies with method |
| Repaglinide Impurity E | Varies with method | Varies with method |
Visualizations
Repaglinide Signaling Pathway
Repaglinide exerts its therapeutic effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to insulin secretion.
Caption: Mechanism of action of Repaglinide in pancreatic β-cells.
Experimental Workflow for Impurity Analysis
The logical workflow for utilizing a reference standard in impurity analysis is a systematic process ensuring accurate and reliable results.
Caption: Workflow for impurity analysis using a reference standard.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. Repaglinide pharmaceutical secondary standard, certified reference material | 135062-02-1 [sigmaaldrich.com]
Application Notes and Protocols for Studying Repaglinide Anhydride Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical pharmacokinetic studies of Repaglinide Anhydride. The protocols outlined below cover in vivo animal studies and bioanalytical sample analysis, essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this oral hypoglycemic agent.
Introduction
Repaglinide is a fast-acting oral antidiabetic drug belonging to the meglitinide class.[1][2] It lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Repaglinide is characterized by rapid absorption and elimination.[1][4] It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, and its metabolites are mainly excreted through bile.[2][5]
Data Presentation: Pharmacokinetic Parameters of Repaglinide in Rats
The following table summarizes key pharmacokinetic parameters of Repaglinide observed in various studies conducted in rats. This data provides a comparative overview for researchers designing new studies.
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| 0.4 | Oral | 297 ± 103 | 0.33 - 0.75 | - | - | [5] |
| 0.5 | Oral | 105.1 ± 30 | - | - | - | [5] |
| 0.5 | Oral | - | - | - | - | [6] |
| - | - | 523 ± 65 (Nanoparticle) | 1.41 ± 0.46 (Nanoparticle) | - | - | [7] |
| - | - | 770 ± 91 (Nanoemulsion) | 1.61 ± 0.37 (Nanoemulsion) | - | - | [7] |
| - | - | 280 ± 33 (Free RPG) | 0.72 ± 0.28 (Free RPG) | - | - | [7] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol details the procedure for conducting a pharmacokinetic study of Repaglinide in a rat model.
3.1.1. Materials and Reagents
-
This compound
-
Vehicle for oral administration (e.g., a mixture of DMSO, ethanol, polyethylene glycol 400, and saline)[5]
-
Anesthetic (e.g., Zoletil)
-
Polyethylene tubing for cannulation
-
Heparinized saline
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
Freezer (-20°C or -80°C)
3.1.2. Animal Model
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 200-250 g
-
Acclimatization: At least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water.
3.1.3. Experimental Procedure
-
Fasting: Fast the rats for 12 hours prior to the experiment, with free access to water.[5]
-
Anesthesia and Cannulation:
-
Drug Administration:
-
Administer a single oral dose of Repaglinide (e.g., 0.4 mg/kg) dissolved in the vehicle.[5]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the femoral artery at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.[8]
-
To prevent clotting, flush the cannula with a small volume of heparinized saline after each sample collection.
-
-
Sample Processing:
-
Immediately transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -20°C or -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS for Repaglinide Quantification in Plasma
This protocol outlines a sensitive and specific method for quantifying Repaglinide in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.2.1. Materials and Reagents
-
Repaglinide reference standard
-
Internal Standard (IS) (e.g., Diazepam or Cetirizine)[9][10]
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid
-
Ammonium acetate
-
Water, ultrapure
-
Rat plasma (blank)
-
Liquid-liquid extraction solvent (e.g., tert-butyl methyl ether or a mixture of diethyl ether and dichloromethane)[9][11]
3.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18)
3.2.3. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of Repaglinide and the IS in methanol (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the Repaglinide stock solution with a suitable solvent (e.g., methanol:water, 1:1 v/v) to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards and QCs: Spike blank rat plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 0.5 - 100 ng/mL) and at least three levels of QCs (low, medium, and high).[11]
3.2.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the IS working solution and vortex briefly.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Inject a small volume (e.g., 5-20 µL) into the LC-MS/MS system.[5][11]
3.2.5. LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other MS parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.
-
3.2.6. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11][12][13]
Visualizations
Repaglinide Metabolic Pathway
Caption: Metabolic pathway of Repaglinide.
Experimental Workflow for Repaglinide Pharmacokinetic Study
Caption: Experimental workflow for a typical pharmacokinetic study.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of nanoparticle and nanoemulsion formulations containing repaglinide and determination of pharmacokinetic parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsr.in [japsr.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Repaglinide Anhydride Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Repaglinide Anhydride in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] Its poor solubility is attributed to its high lipophilicity (log P = 3.97) and its crystalline nature.[1][2] Repaglinide is a zwitter-ionic compound with two pKa values (pKa1 = 4.2 and pKa2 = 6.0), making its solubility highly dependent on the pH of the medium.[2] At its isoelectric point, the molecule has minimal solubility.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. How can I prevent this?
This is a common issue when working with poorly soluble compounds dissolved in a strong organic solvent like DMSO. The drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help maintain solubility.
-
Co-solvent System: Consider using a co-solvent system in your final buffer. The presence of a smaller percentage of an organic solvent like ethanol or polyethylene glycol (PEG) can help maintain the solubility of this compound.
-
pH Optimization: Ensure the pH of your final aqueous buffer is optimized for this compound solubility. Generally, solubility is higher at pH values further away from its isoelectric point.
-
Vortexing/Sonication: Immediately after dilution, vortex or sonicate the solution vigorously to ensure rapid and uniform dispersion of the compound.
Q3: Can I increase the solubility of this compound by adjusting the pH of my buffer?
Yes, pH adjustment is a key strategy for improving the solubility of ionizable compounds like this compound.[3] Since it has both a weakly acidic and a weakly basic functional group, its solubility is pH-dependent.[4] The solubility of Repaglinide is generally greater at a more basic pH compared to an acidic pH.[2] For instance, its solubility is significantly higher in phosphate buffer at pH 7.4 compared to distilled water.[5] Experimenting with buffers at different pH values (e.g., pH 5.0, 6.8, 7.4) is recommended to find the optimal condition for your specific application. One study noted that in the presence of meglumine, the solubility of repaglinide increased with increasing meglumine concentration.[6]
Q4: What are solid dispersions, and how can they improve the solubility of this compound?
Solid dispersions refer to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[1] This technique can enhance the solubility of poorly water-soluble drugs like this compound by:
-
Reducing Particle Size: Dispersing the drug at a molecular level within a hydrophilic carrier increases the surface area available for dissolution.
-
Amorphous State: The drug often exists in an amorphous (non-crystalline) state within the solid dispersion, which has higher energy and greater solubility than the stable crystalline form.[5]
-
Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles.
Commonly used hydrophilic carriers for preparing this compound solid dispersions include polyethylene glycols (PEG 4000, PEG 6000), polyvinylpyrrolidone (PVP K30), and Eudragit E100.[1]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a stock solution of this compound in DMSO, a common organic solvent for poorly soluble compounds.
Experimental Workflow:
Caption: Workflow for preparing a this compound stock solution in DMSO.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration. The solubility of repaglinide in DMSO is approximately 30 mg/ml.[7]
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Storage: For maximum stability, it is recommended to purge the solution with an inert gas like argon or nitrogen before capping.[7] Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of repaglinide are not recommended to be stored for more than one day.[7]
Troubleshooting:
-
Issue: The compound does not fully dissolve in DMSO.
-
Solution: Gently warm the solution to 37°C and continue vortexing or sonicating. Ensure you are not exceeding the solubility limit of approximately 30 mg/mL.
-
-
Issue: The solution appears cloudy or has particulates.
-
Solution: Centrifuge the solution at high speed to pellet any insoluble material. Carefully transfer the clear supernatant to a new tube. The presence of particulates may indicate impurities or that the solubility limit has been exceeded.
-
Protocol 2: Enhancing this compound Solubility using Solid Dispersion with PEG 4000
This protocol details the solvent evaporation method for preparing a solid dispersion of this compound with Polyethylene Glycol 4000 (PEG 4000) to improve its aqueous solubility.
Experimental Workflow:
Caption: Workflow for the solvent evaporation method to prepare a solid dispersion.
Methodology:
-
Preparation of Solutions:
-
Accurately weigh this compound and PEG 4000 in a desired ratio (e.g., 1:1, 1:3, or 1:5 by weight).
-
Dissolve both the this compound and PEG 4000 in a suitable organic solvent, such as methanol or ethanol, in a round-bottom flask.[5]
-
-
Mixing: Stir the solution continuously on a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a temperature below the melting point of the components to remove any residual solvent.
-
Grinding and Sieving: Scrape the dried solid dispersion from the flask, grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Solubility Assessment: Determine the solubility of the prepared solid dispersion in the desired aqueous buffer and compare it to that of the pure drug.
Troubleshooting:
-
Issue: The resulting solid dispersion is sticky and difficult to handle.
-
Solution: This may be due to residual solvent or a low glass transition temperature of the polymer. Ensure complete solvent removal by extending the drying time or increasing the vacuum. Consider using a higher molecular weight polymer.
-
-
Issue: The improvement in solubility is not significant.
-
Solution: The drug-to-polymer ratio may need optimization. Try increasing the proportion of the hydrophilic carrier (e.g., from 1:3 to 1:5). Also, ensure that the drug has been converted to an amorphous state, which can be verified by techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).
-
Protocol 3: Improving this compound Solubility via Cyclodextrin Complexation
This protocol outlines the kneading method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Logical Relationship Diagram:
Caption: Logical relationship of cyclodextrin complexation for solubility enhancement.
Methodology:
-
Weighing: Accurately weigh this compound and HP-β-CD in a 1:1 or 1:2 molar ratio.
-
Mixing: Place the HP-β-CD in a mortar.
-
Kneading: Gradually add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the HP-β-CD while triturating with a pestle to form a paste.
-
Drug Incorporation: Add the weighed this compound to the paste and continue kneading for a specified period (e.g., 30-60 minutes). The consistency of the paste should be maintained by adding small amounts of the hydroalcoholic solution as needed.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
-
Solubility Determination: Measure the solubility of the inclusion complex in the desired buffer and compare it with the pure drug.
Troubleshooting:
-
Issue: The final product is not a free-flowing powder.
-
Solution: The amount of liquid used for kneading might have been excessive. Ensure the paste is of the correct consistency and that the drying process is complete.
-
-
Issue: The solubility enhancement is lower than expected.
-
Solution: The molar ratio of drug to cyclodextrin may not be optimal. Experiment with different ratios (e.g., 1:2). The method of preparation can also influence complexation efficiency; consider alternative methods like co-evaporation or freeze-drying.
-
Quantitative Data Summary
| Solvent/Buffer System | Solubility of this compound | Reference |
| Distilled Water | 0.025 ± 0.001 mg/mL | [5] |
| Distilled Water | 34 µg/mL at 37°C | [2] |
| Phosphate Buffer (pH 7.4) | 50.2 ± 5.0 mg/mL | [5] |
| Citro-phosphate buffer (pH 5.0) | 4.9 µg/mL | |
| Ethanol | ~25 mg/mL | [7] |
| DMSO | ~30 mg/mL | [7] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [7] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [7] |
| Methanol | 120 mg/mL | [5] |
Disclaimer: The information provided in this technical support center is for research and development purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and applications. Always follow appropriate safety precautions when handling chemicals.
References
Troubleshooting Poor Peak Shape in Repaglinide Anhydride HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Repaglinide Anhydride. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape, ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the HPLC analysis of this compound?
A1: Poor peak shape in the analysis of this compound, a basic compound, often stems from secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. Common problems include peak tailing, fronting, splitting, and broadening.[1][2][3] Specific causes can include interactions with residual silanol groups on the silica-based column, inappropriate mobile phase pH, column overload, or extra-column dead volume.[1][4]
Q2: Why is my this compound peak tailing?
A2: Peak tailing is a common issue when analyzing basic compounds like Repaglinide. It is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the surface of the C18 column packing material.[1][5][6] Other potential causes include using a mobile phase with a pH close to the pKa of Repaglinide, column contamination, or excessive dead volume in the HPLC system.[1][4]
Q3: What is causing my this compound peak to show fronting?
A3: Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This can be a result of sample overload, where too much sample is injected onto the column, leading to a saturation effect.[2][7] Other causes can include poor sample solubility in the mobile phase or issues with the column, such as a collapsed bed.[3][6]
Q4: My this compound peak is splitting. What could be the problem?
A4: Peak splitting can be caused by a variety of factors. A common cause is a partially blocked frit or a void at the head of the column.[3][8] It can also result from the sample solvent being too strong compared to the mobile phase, causing the sample to spread unevenly at the column inlet.[4] Injector issues, such as a faulty rotor seal, can also lead to split peaks.[8]
Q5: Why are my this compound peaks broader than expected?
A5: Broad peaks can significantly reduce resolution and sensitivity.[7] This issue can arise from several sources, including low mobile phase flow rate, large extra-column volume (e.g., long tubing), or column degradation.[2][9] Temperature fluctuations within the column can also contribute to peak broadening.[7]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetrical shape with an extended trailing edge.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase to shield the silanol groups.[1] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units below the pKa of Repaglinide (pKa ≈ 6.0) to ensure it is fully protonated and reduce silanol interactions. Using a buffer (e.g., phosphate or formate) will help maintain a stable pH.[1][4] |
| Column Contamination | Flush the column with a strong solvent, or if contamination is severe, replace the guard column or the analytical column.[3] |
| Extra-column Dead Volume | Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected.[1] |
Detailed Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase Buffers: Prepare aqueous buffer solutions with different pH values (e.g., pH 2.5, 3.0, 3.5) using an appropriate buffer system like phosphate or formate.
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 65:35 v/v).[10]
-
Equilibrate the Column: Equilibrate the HPLC column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution of this compound and observe the peak shape.
-
Optimize pH: Compare the chromatograms obtained at different pH values and select the pH that provides the most symmetrical peak.
Issue 2: Peak Fronting
Symptoms: The peak for this compound has a leading edge that is less steep than the trailing edge.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Overload | Reduce the concentration of the sample or decrease the injection volume.[7] |
| Poor Sample Solubility | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase. |
| Column Bed Collapse | Replace the column. This can be confirmed by a sudden drop in backpressure. |
Detailed Protocol: Optimizing Sample Concentration and Injection Volume
-
Prepare a Dilution Series: Prepare a series of this compound standard solutions with decreasing concentrations (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).[10]
-
Inject Different Concentrations: Inject a fixed volume (e.g., 10 µL) of each standard solution and observe the peak shape.
-
Vary Injection Volume: Using a concentration that showed good peak shape, inject different volumes (e.g., 5 µL, 10 µL, 20 µL) to determine the optimal injection volume.
-
Analyze Results: Identify the concentration and injection volume that provide a symmetrical peak without fronting.
Issue 3: Peak Splitting
Symptoms: The peak for this compound appears as two or more closely spaced peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Partially Blocked Column Frit | Reverse flush the column according to the manufacturer's instructions. If the problem persists, replace the frit or the column. |
| Void at Column Inlet | A void can form due to pressure shocks or degradation of the packing material.[11] Replace the column. |
| Strong Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent.[4] |
| Injector Malfunction | Inspect and clean the injector rotor seal and loop. If necessary, replace the rotor seal.[8] |
Detailed Protocol: Investigating Sample Solvent Effects
-
Prepare Samples in Different Solvents: Prepare solutions of this compound at the same concentration in different solvents:
-
Mobile phase
-
A solvent stronger than the mobile phase (e.g., 100% acetonitrile)
-
A solvent weaker than the mobile phase (e.g., a higher percentage of aqueous buffer)
-
-
Inject and Compare: Inject the same volume of each sample preparation and compare the resulting peak shapes.
HPLC Parameters for this compound Analysis
The following table summarizes typical HPLC parameters used in the analysis of Repaglinide. These can be used as a starting point for method development and troubleshooting.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [10][12] |
| Mobile Phase | Acetonitrile:Ammonium Formate (65:35 v/v) | [10] |
| Acetonitrile:Methanol (60:40 v/v) | [13] | |
| Acetonitrile:Phosphate Buffer (pH 4.0) (60:40 v/v) | [14] | |
| Flow Rate | 1.0 - 1.1 mL/min | [10][13] |
| Detection Wavelength | 245 nm or 214 nm | [10][13] |
| Injection Volume | 10 - 20 µL | |
| Column Temperature | Ambient or controlled at 30°C | |
| Retention Time | Approximately 4.2 - 6.2 min | [10][12] |
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Caption: Interactions of Repaglinide with an HPLC stationary phase.
References
- 1. chromtech.com [chromtech.com]
- 2. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 3. labveda.com [labveda.com]
- 4. support.waters.com [support.waters.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. uhplcs.com [uhplcs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. worldwidejournals.com [worldwidejournals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Repaglinide Anhydride Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and profiling of Repaglinide Anhydride impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Repaglinide?
A1: Impurities in Repaglinide can be broadly categorized into process-related impurities and degradation products. Process-related impurities arise during the synthesis of the drug substance, while degradation products form due to exposure to stress conditions like acid, base, oxidation, heat, or light.[1][2][3] Several novel impurities have been identified and characterized in Repaglinide bulk drug batches.[3][4][5]
Q2: Which analytical techniques are most suitable for identifying and quantifying Repaglinide impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for separating and quantifying Repaglinide and its impurities.[2][3][4][6] For structural elucidation and characterization of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are employed.[2][3][4][6]
Q3: What are forced degradation studies and why are they important for Repaglinide?
A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[1][7][8] These studies are crucial for identifying potential degradation products that could form during storage and handling, thus helping to establish the stability-indicating nature of analytical methods.[1][7] For Repaglinide, significant degradation has been observed under oxidative stress conditions.[1][7]
Q4: Where can I find information on the official analytical methods for Repaglinide and its impurities?
A4: Pharmacopoeias such as the European Pharmacopoeia (EP) provide official methods for the analysis of Repaglinide. However, it has been noted that the separation between European Pharmacopoeia listed impurities may not be adequate with the official EP method, necessitating the development of more robust, stability-indicating methods.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of Repaglinide and its impurities.
HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Sample overload- Column contamination- Inappropriate mobile phase pH | - Reduce sample concentration.- Wash the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | - Impurities in the mobile phase or sample diluent- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank run to confirm the source of the ghost peak. |
| Variable Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column degradation | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the column performance and replace if necessary.[9][10] |
| Poor Resolution | - Inadequate mobile phase strength- Suboptimal column chemistry- High flow rate | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Try a column with a different stationary phase.- Reduce the flow rate to increase separation efficiency. |
| High Backpressure | - Blockage in the HPLC system (e.g., tubing, frits)- Column contamination- Precipitated buffer in the mobile phase | - Systematically check and clean or replace system components.- Flush the column with a strong solvent in the reverse direction.- Ensure the mobile phase buffer is fully dissolved and filtered.[9] |
Quantitative Data Summary
The following tables summarize known impurities of Repaglinide and typical HPLC/UPLC method parameters found in the literature.
Table 1: Identified Impurities of Repaglinide
| Impurity Name | Type | Reference |
| 4-(cyanomethyl)-2-ethoxybenzoic acid | Process-related/Degradation | [4] |
| 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide | Process-related/Degradation | [4] |
| 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) carbamoyl) phenyl) acetic acid | Process-related/Degradation | [4] |
| Repaglinide N-oxide | Degradation (Oxidative) | [1] |
| 4-carboxymethyl-2-ethoxy-benzoic acid | Process-related | [3][6] |
| 1-cyclohexyl-3-[3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl]-urea | Process-related | [3][6] |
| 1,3-dicyclohexyl urea (DCU) | Byproduct | [3][6][11] |
| Repaglinide Impurity A | Pharmacopoeial | [12] |
| Repaglinide Impurity E | Pharmacopoeial | [] |
Table 2: Example HPLC/UPLC Method Parameters for Repaglinide Impurity Profiling
| Parameter | Method 1 (UPLC) [4] | Method 2 (HPLC) [3] | Method 3 (HPLC) [2] |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) | C18 |
| Mobile Phase A | 0.05% Formic acid in water | 0.01 M Potassium dihydrogen phosphate (pH 3.5) | 0.01 M Potassium dihydrogen phosphate (pH 3.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (50:50 v/v) | Isocratic (50:50 v/v) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 245 nm | 280 nm | 200 nm |
| Column Temperature | 40 °C | Ambient | Not Specified |
Experimental Protocols
Protocol 1: HPLC Method for Repaglinide Impurity Profiling
This protocol is a general guideline based on commonly used methods.[2][3]
-
Preparation of Mobile Phase:
-
Prepare a 0.01 M solution of potassium dihydrogen phosphate.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Mix the buffer with acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Repaglinide reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Repaglinide drug substance in the mobile phase to obtain a similar concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 200 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and identify the peaks corresponding to Repaglinide and its impurities based on their retention times.
-
Calculate the percentage of each impurity using the peak areas.
-
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on Repaglinide.[1][7][8]
-
Acid Degradation:
-
Dissolve Repaglinide in 0.1 M HCl.
-
Keep the solution at 60°C for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Degradation:
-
Dissolve Repaglinide in 0.1 M NaOH.
-
Keep the solution at 60°C for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve Repaglinide in 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid Repaglinide powder in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Dissolve the stressed sample in the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid Repaglinide powder to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Dissolve the stressed sample in the mobile phase and analyze by HPLC.
-
Visualizations
Caption: Experimental workflow for Repaglinide impurity profiling.
Caption: Logical workflow for troubleshooting HPLC issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Impurity profile study of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chimia.ch [chimia.ch]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Strategies to improve the stability of Repaglinide Anhydride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of Repaglinide Anhydride solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Repaglinide is poorly soluble in water. The pH of the solution may not be optimal for solubility. | Repaglinide's solubility is pH-dependent, increasing at higher pH values.[1] For maximum solubility in aqueous buffers, first dissolve Repaglinide in an organic solvent like DMSO, then dilute with the aqueous buffer of choice.[2] We do not recommend storing the aqueous solution for more than one day.[2] |
| Solution discoloration (yellowing) | This may indicate degradation of Repaglinide, potentially due to exposure to light or oxidative conditions. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Prepare solutions fresh and use them promptly. Purge the solvent with an inert gas to minimize oxidation.[2] |
| Decreased potency or inconsistent results | Repaglinide in solution may be degrading over time, especially under acidic or oxidative conditions.[3][4][5] | Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C.[2] Avoid acidic conditions; the most significant and quickest degradation occurs in acidic and oxidative media.[3][4][5] Consider using a validated stability-indicating analytical method to assess the purity of the solution before use.[6][7] |
| Incompatibility with excipients | Certain excipients may interact with Repaglinide, affecting its stability. | Studies have shown that polyvinylpyrrolidone (PVP) and magnesium stearate can affect the stability of Repaglinide.[3][4] When formulating, consider compatibility studies. Thermoanalytical and spectrometric techniques can be used to evaluate the compatibility of Repaglinide with various excipients.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Repaglinide in solution?
A1: Repaglinide is susceptible to degradation under several conditions. The most significant degradation pathways are through hydrolysis in acidic conditions and oxidation.[3][4][5] It is more stable in alkaline conditions compared to acidic and oxidative media.[3]
Q2: How does pH affect the stability of Repaglinide solutions?
A2: Repaglinide is most stable in neutral to slightly alkaline conditions and shows significant degradation in acidic environments.[3] One study found that after 5 hours, there was significant degradation in 0.1 M HCl, while the drug was more stable in 0.1 M NaOH.[3][7]
Q3: What is the impact of light exposure on Repaglinide solutions?
A3: Exposure to UV light can lead to the degradation of Repaglinide.[7] It is recommended to protect solutions from light by using amber-colored containers or by wrapping the container in foil.
Q4: How should I store this compound solutions?
A4: For short-term use, freshly prepared solutions are always recommended. If a stock solution is prepared in an organic solvent like DMSO, it can be stored at -20°C for extended stability.[2] Aqueous solutions of Repaglinide are not recommended for storage for more than one day.[2]
Q5: What solvents are suitable for dissolving this compound?
A5: Repaglinide is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] It is sparingly soluble in aqueous buffers.[2] To prepare an aqueous solution, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[2]
Q6: Are there any known excipients that can help stabilize Repaglinide solutions?
A6: While some excipients like PVP and magnesium stearate have been shown to affect Repaglinide's stability, others can be used to enhance its solubility and, in turn, stability in solid dosage forms.[3][4] For solutions, the use of co-solvents and maintaining an optimal pH are the primary strategies for stabilization. The formation of inclusion complexes with cyclodextrins has also been explored to improve solubility and stability.[9][10]
Quantitative Stability Data
The following table summarizes the degradation of Repaglinide under various stress conditions.
| Condition | Concentration | Temperature | Duration | Degradation (%) | Reference |
| 0.1 M HCl | - | 75°C | - | 38.32 | [3] |
| 0.01 M HCl | - | 75°C | - | 19.93 | [3] |
| 0.1 M NaOH | - | 75°C | - | 7.24 | [3] |
| 0.01 M NaOH | - | 75°C | - | 6.13 | [3] |
| 3% H₂O₂ | - | 75°C | - | 21.75 | [3] |
| 0.3% H₂O₂ | - | 75°C | - | 9.16 | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Repaglinide
This protocol outlines a general procedure for conducting forced degradation studies on Repaglinide to assess its stability under various stress conditions, as adapted from several sources.[3][7][11]
1. Preparation of Stock Solution:
-
Dissolve 10 mg of this compound in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Reflux the solution for a specified period (e.g., 5 hours).
-
After cooling, neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis with the mobile phase of the analytical method.
3. Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Reflux the solution for a specified period (e.g., 5 hours).
-
After cooling, neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
Dilute to a final concentration suitable for analysis.
5. Photolytic Degradation:
-
Expose a solution of Repaglinide in methanol to UV light (e.g., 254 nm) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
6. Thermal Degradation:
-
Heat a solid sample of Repaglinide in an oven at a specified temperature (e.g., 60°C) for a set time.
-
Alternatively, reflux a solution of Repaglinide in a neutral solvent like methanol.
-
Analyze the sample for degradation products.
7. Analysis:
-
Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the intact Repaglinide from its degradation products. A common mobile phase is a mixture of acetonitrile and a phosphate buffer.[7]
Visualizations
Repaglinide Degradation Pathway
Caption: Major stress factors leading to the degradation of Repaglinide.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of Repaglinide solutions.
References
- 1. Rapidly dissolving repaglinide powders produced by the ultra-rapid freezing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
Minimizing the formation of Repaglinide Anhydride during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Repaglinide Anhydride during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound is a process-related impurity that can form during the synthesis of Repaglinide. It is a symmetrical anhydride formed from the condensation of two molecules of Repaglinide at their carboxylic acid moieties. This side reaction is particularly common when using activating agents for the amide bond formation, such as carbodiimides (e.g., dicyclohexylcarbodiimide - DCC). The activating agent reacts with the carboxylic acid of Repaglinide to form a highly reactive intermediate, which can then be attacked by another molecule of Repaglinide instead of the intended amine, leading to the formation of the anhydride.
Q2: At which stage of Repaglinide synthesis is anhydride formation most likely?
The formation of this compound is most probable during the coupling reaction between the carboxylic acid intermediate (3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid or a protected version) and the amine intermediate ((S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine). This step typically involves the activation of the carboxylic acid, creating the conditions conducive to anhydride formation as a side reaction.
Q3: What are the primary factors that promote the formation of this compound?
Several factors can increase the likelihood of anhydride formation:
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High concentrations of the carboxylic acid: A higher concentration increases the probability of the activated intermediate reacting with another carboxylic acid molecule.
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Sub-optimal temperature: Higher temperatures can sometimes favor the anhydride formation pathway.[1]
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Choice and stoichiometry of the coupling agent: Using an excess of the coupling agent or a type that is prone to forming stable activated intermediates can lead to increased anhydride formation.
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Delayed addition of the amine: If the activated carboxylic acid intermediate is allowed to exist for an extended period before the amine is introduced, the chance of it reacting with another carboxylic acid molecule increases.
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Nature of the base used: The choice of base can influence the reaction pathway. Some bases may favor the desired amide bond formation more effectively than others.
Q4: How can I detect and quantify this compound in my sample?
This compound can be detected and quantified using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[2][3][4] The anhydride, being a larger molecule than Repaglinide, will likely have a different retention time. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to confirm the identity of the impurity by determining its molecular weight.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of an unknown impurity with a molecular weight corresponding to this compound are detected. | Formation of symmetrical anhydride during the amide coupling step. | 1. Optimize Reagent Addition: Add the coupling agent to the carboxylic acid and then introduce the amine component without significant delay. Alternatively, a pre-activation of the carboxylic acid for a short, controlled period might be necessary. 2. Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0-5 °C) to disfavor the anhydride formation pathway.[1] 3. Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in the reaction mixture. These additives can react with the activated intermediate to form a more stable active ester, which is less prone to forming the anhydride and reacts efficiently with the amine.[5] |
| Inconsistent yields and purity of Repaglinide batches. | Variable formation of this compound and other impurities due to inconsistent reaction conditions. | 1. Standardize Reaction Protocol: Ensure consistent control over reaction parameters such as temperature, reaction time, stoichiometry of reagents, and rate of addition. 2. Monitor Reaction Progress: Use in-process controls (e.g., TLC or HPLC) to monitor the consumption of starting materials and the formation of the product and impurities. |
| Difficulty in purifying Repaglinide to the desired level. | Co-elution of this compound with Repaglinide during chromatography. | 1. Optimize Chromatographic Method: Develop a more selective HPLC or column chromatography method by adjusting the mobile phase composition, gradient, pH, or stationary phase to achieve better separation. 2. Crystallization: Explore different solvent systems for the crystallization of the final product, as the difference in polarity and size between Repaglinide and its anhydride might allow for selective precipitation. |
Data Presentation
Table 1: Key Parameters for Minimizing this compound Formation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 25 °C | Lower temperatures generally reduce the rate of side reactions, including anhydride formation. |
| Coupling Agent | e.g., DCC, EDC | Use in near-stoichiometric amounts (1.0 - 1.1 equivalents). |
| Additives | HOBt, HOAt (1.0 - 1.2 equivalents) | Suppress side reactions by forming a more selective active ester intermediate.[5] |
| Base | e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Use a non-nucleophilic base to neutralize any acid formed and facilitate the reaction. The choice of base can be critical and may require optimization.[6][7] |
| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) | Provide a suitable medium for the reaction while minimizing side reactions with the solvent. |
| Reagent Addition Sequence | Add the coupling agent to the carboxylic acid, followed by the amine. | Minimizes the time the highly reactive intermediate exists in the absence of the amine nucleophile. |
Experimental Protocols
Protocol 1: General Synthesis of Repaglinide with Minimized Anhydride Formation
-
Preparation of the Carboxylic Acid Solution: Dissolve 1 equivalent of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid and 1.1 equivalents of HOBt in an appropriate aprotic solvent (e.g., DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Slowly add a solution of 1.05 equivalents of DCC (or another carbodiimide) in the same solvent to the cooled mixture while stirring.
-
Amine Addition: Immediately after the addition of the coupling agent, add a solution of 1 equivalent of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine and 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours and then let it warm to room temperature, stirring overnight.
-
Work-up and Purification: Monitor the reaction by TLC or HPLC. Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, dilute base, and brine). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or crystallization to obtain Repaglinide.
Protocol 2: HPLC Method for Impurity Profiling of Repaglinide
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Repaglinide from its potential impurities. For example:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Formation pathway of this compound.
Caption: Workflow for minimizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC method for repaglinide and voglibose in pure/forms. [wisdomlib.org]
- 3. ijbpas.com [ijbpas.com]
- 4. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Refining the Crystallization Process for Pure Repaglinide Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization process for pure Repaglinide Anhydride.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: The final product is an amorphous solid, not the desired crystalline this compound. What went wrong?
A1: Amorphous material can form when crystallization occurs too rapidly, preventing the molecules from arranging into a stable crystal lattice.[1][2]
-
Potential Causes:
-
Rapid Cooling: Cooling the solution too quickly can lead to "crashing out" of the solid as an amorphous precipitate.
-
High Supersaturation: Introducing the anti-solvent too quickly can create localized high supersaturation, favoring amorphous precipitation over crystalline growth.
-
Inappropriate Solvent System: The chosen solvent/anti-solvent combination may not provide the optimal conditions for crystallization.
-
-
Solutions:
-
Slower Cooling Rate: Gradually lower the temperature of the solution to allow for controlled crystal growth.
-
Slower Anti-solvent Addition: Add the anti-solvent dropwise with vigorous stirring to maintain a consistent level of supersaturation.
-
Solvent System Optimization: Experiment with different solvent and anti-solvent combinations. For example, using a system like toluene and petroleum ether can yield crystalline forms.[3]
-
Q2: I obtained a different polymorphic form than the one I was targeting. How can I control the polymorphism?
A2: Repaglinide is known to exist in multiple polymorphic forms (Form I, Form II, Form III), and the resulting form is highly dependent on the crystallization conditions.[3]
-
Potential Causes:
-
Solvent System: The choice of solvent is a primary determinant of the resulting polymorph. For instance, recrystallization from ethanol/water can yield Form I, while toluene/petroleum ether can produce another polymorph.[3]
-
Temperature: The temperature at which crystallization is induced and carried out can influence which polymorphic form is thermodynamically favored.
-
Stirring Rate: The agitation of the solution can affect nucleation and crystal growth, potentially influencing the polymorphic outcome.
-
-
Solutions:
-
Select the Appropriate Solvent System: To obtain a specific polymorph, use the solvent system documented for that form. For example, to obtain Form III, a haloalkane solvent with a C5-C10 aliphatic or alicyclic hydrocarbon anti-solvent is recommended.[3]
-
Precise Temperature Control: Maintain a consistent and controlled temperature throughout the crystallization process.
-
Optimize Stirring: Experiment with different stirring rates to find the optimal conditions for the desired polymorph.
-
Q3: The crystal size is too small, leading to difficulties in filtration and handling. How can I obtain larger crystals?
A3: Small crystal size is often a result of rapid nucleation and insufficient time for crystal growth.
-
Potential Causes:
-
High Degree of Supersaturation: Rapidly creating a highly supersaturated solution favors the formation of many small nuclei rather than the growth of existing crystals.
-
Fast Cooling or Anti-solvent Addition: Similar to the formation of amorphous material, rapid changes in conditions can lead to the formation of fine particles.
-
Insufficient Agitation: Poor mixing can lead to localized areas of high supersaturation, resulting in the formation of fine crystals.
-
-
Solutions:
-
Controlled Supersaturation: Maintain a lower level of supersaturation by slowing down the cooling rate or the addition of the anti-solvent.
-
Seeding: Introduce a small amount of pre-existing crystals of the desired size and form to encourage growth rather than new nucleation.
-
Optimize Agitation: Ensure efficient stirring to maintain a homogeneous solution and promote crystal growth.
-
Q4: My final product has a high level of residual solvent. How can I reduce it?
A4: Residual solvent can be trapped within the crystal lattice or adsorbed onto the crystal surface.
-
Potential Causes:
-
Inefficient Drying: The drying process may not be long enough or at a high enough temperature to remove all the solvent.
-
Crystal Morphology: Certain crystal habits, such as those with high surface areas or internal voids, can be more prone to trapping solvent.
-
Formation of Solvates: The solvent may be incorporated into the crystal structure, forming a stable solvate.
-
-
Solutions:
-
Optimize Drying Conditions: Increase the drying time or temperature, or use a vacuum oven to enhance solvent removal.
-
Modify Crystal Habit: Altering crystallization conditions (e.g., solvent system, cooling rate) can sometimes change the crystal habit to one that is less prone to solvent trapping.
-
Anti-Solvent Choice: Carefully select an anti-solvent that is less likely to form a stable solvate with Repaglinide.
-
Frequently Asked Questions (FAQs)
Q: What are the known anhydrous polymorphic forms of Repaglinide?
A: There are at least three known anhydrous polymorphic forms of Repaglinide, commonly referred to as Form I, Form II, and Form III.[3] Each form has a distinct crystalline structure and physicochemical properties.
Q: What are the key differences in the properties of the different anhydrous polymorphs?
A: The different polymorphs of Repaglinide exhibit variations in properties such as melting point, solubility, and dissolution rate, which can impact the drug's bioavailability. For example, Form I has a reported melting point of 130-131°C, while another polymorph has a melting point of 99-101°C.[3] The DSC thermogram of Form III shows a significant endothermic peak at approximately 80°C.[3]
Q: Which analytical techniques are essential for characterizing this compound crystals?
A: The following analytical techniques are crucial for confirming the polymorphic form and purity of this compound:
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Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form, as each polymorph has a unique diffraction pattern.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the crystals, which can help differentiate between polymorphs.[3][4]
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Thermogravimetric Analysis (TGA): TGA can be used to confirm the absence of solvent or water in the crystal structure, ensuring it is an anhydrous form.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the Repaglinide.
Data Presentation
Table 1: Crystallization Parameters for Repaglinide Anhydrous Polymorphs
| Parameter | Form I | Form II | Form III |
| Solvent System | Ethanol/Water[3] | Toluene/Petroleum Ether[3] | Haloalkane / C5-C10 Hydrocarbon[3] |
| Melting Point (°C) | 130-131[3][5] | 99-101[3] | ~80 (DSC endotherm)[3] |
| General Method | Recrystallization[3] | Recrystallization[3] | Anti-solvent Precipitation[3] |
Table 2: Key PXRD Peaks (2θ) for Repaglinide Polymorphs
| Polymorph | Key 2θ Peaks (°) |
| A Known Crystalline Form | 4.8, 13.6, 14.9, 15.2, 16.0, 19.1, 21.2, 24.1[6] |
| Form III | 7.80 ± 0.09, 19.25 ± 0.09, 13.46 ± 0.09, 21.19 ± 0.09, 4.44 ± 0.09[3] |
Experimental Protocols
Protocol 1: Preparation of Repaglinide Anhydrous Form III
This protocol is based on the anti-solvent precipitation method.[3]
-
Dissolution: Dissolve crude or any crystalline form of S-Repaglinide in a suitable haloalkane solvent (e.g., dichloromethane, chloroform). The mixture can be heated to facilitate dissolution.
-
Filtration (Optional): If any undissolved particles are present, filter the hot solution to remove them.
-
Anti-solvent Addition: While stirring the Repaglinide solution, slowly add a C5-C10 aliphatic or alicyclic hydrocarbon anti-solvent (e.g., hexane, heptane, cyclohexane). The anti-solvent should be added dropwise to control the rate of precipitation.
-
Crystallization: Continue stirring the mixture as the precipitate forms. The temperature can be gradually lowered to enhance the yield.
-
Isolation: Isolate the crystalline solid by filtration.
-
Washing: Wash the isolated crystals with a small amount of the anti-solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.[3]
-
Characterization: Analyze the dried crystals using PXRD and DSC to confirm the formation of Form III.
Visualizations
Caption: Experimental workflow for the crystallization of this compound Form III.
Caption: Troubleshooting decision tree for common Repaglinide crystallization issues.
References
- 1. Study of Solid-State Transitions and Its Impact on Solubility and Stability of Repaglinide - ProQuest [proquest.com]
- 2. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
- 3. WO2004018442A1 - Crystalline and amorphous forms of (s) -repaglinide and the processes for preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102267959B - Repaglinide crystal, preparation method thereof, and solid oral preparation containing same - Google Patents [patents.google.com]
Addressing matrix effects in bioanalytical methods for Repaglinide Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on bioanalytical methods for Repaglinide Anhydride. Our focus is to help you address and mitigate matrix effects to ensure accurate and reliable quantification in biological samples.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to matrix effects in the bioanalytical analysis of this compound.
Issue 1: Poor Peak Shape, Tailing, or Broadening
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting matrix components interfering with the analyte peak. | Optimize the chromatographic gradient to better separate Repaglinide from interfering peaks. | Improved peak shape and resolution. |
| Secondary interactions between Repaglinide and the analytical column. | Evaluate a different column chemistry (e.g., a column with end-capping) or adjust the mobile phase pH. | Symmetrical and sharper peaks. |
| Contamination of the analytical column. | Implement a robust column washing procedure between injections. | Consistent peak shapes across a batch. |
Issue 2: Inconsistent or Low Analyte Recovery
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient extraction of Repaglinide from the biological matrix. | Evaluate a different sample preparation technique (see --INVALID-LINK-- for a comparison of methods). For LLE, test different organic solvents. For SPE, optimize the wash and elution steps.[1][2][3] | Increased and more consistent recovery. |
| Analyte degradation during sample processing. | Ensure samples are kept at a low temperature during processing and investigate the stability of Repaglinide under the chosen extraction conditions. | Higher recovery and better precision. |
| Improper pH of the sample or extraction solvent. | Adjust the pH of the sample and/or extraction solvent to optimize the partitioning of Repaglinide. | Improved extraction efficiency. |
Issue 3: Significant Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting endogenous matrix components (e.g., phospholipids). | Improve sample cleanup by switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE is generally more effective at removing phospholipids.[4][5] | Reduced matrix effects and improved signal-to-noise ratio. |
| Matrix effects from dosing vehicles or other sample additives. | If possible, prepare calibration standards in the same matrix as the study samples (matrix-matched calibration). | Compensation for predictable matrix effects. |
| Sub-optimal ionization source conditions. | Optimize ion source parameters (e.g., temperature, gas flows, and spray voltage) to minimize the impact of co-eluting interferences. | More stable and robust analyte signal. |
Logical Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for diagnosing and resolving matrix effect issues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound. These effects can compromise the precision, accuracy, and sensitivity of the bioanalytical method.
Q2: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?
A2: A common technique is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of Repaglinide indicates the presence of ion suppression or enhancement, respectively.[7]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While Protein Precipitation (PPT) is simple and fast, it often results in the least clean extracts and may lead to significant matrix effects.[4][8] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts. SPE, in particular, can be highly selective and effective at removing interfering substances like phospholipids.[4][5] Refer to the --INVALID-LINK-- section for a comparison of reported recovery and matrix effect data.
Q4: Can optimizing my chromatographic conditions help in mitigating matrix effects?
A4: Yes, chromatographic optimization is a powerful tool. By improving the separation of this compound from co-eluting matrix components, you can significantly reduce their impact on ionization. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
Q5: Is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound sufficient to correct for matrix effects?
A5: A SIL-IS is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification. However, it's important to note that a SIL-IS compensates for matrix effects but does not eliminate them. Significant ion suppression can still lead to a loss in sensitivity, which might be critical for low-concentration samples. Therefore, it is always best to minimize matrix effects as much as possible through optimized sample preparation and chromatography.
Data Presentation
The following table summarizes quantitative data on recovery and matrix effects for Repaglinide from different sample preparation methods as reported in various studies. Note that a direct comparison should be made with caution as the experimental conditions differ between studies.
| Sample Preparation Method | Biological Matrix | Recovery (%) | Matrix Effect (%) | Source |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 85.2 - 91.5 | Not explicitly reported, but described as "minimal" | [1] |
| Solvent Extraction (LLE) | Rabbit Serum | 95 | Not Reported | [2] |
| Thin-Film Microextraction (TFME) | Human Microsomal Medium | ~90 | Not Reported | [9] |
Experimental Protocols
This section provides a detailed methodology for a common sample preparation technique used for this compound analysis.
Protocol: Liquid-Liquid Extraction (LLE) for Repaglinide in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of Repaglinide in human plasma.[1]
1. Materials:
- Human plasma samples
- This compound reference standard
- Internal Standard (IS) solution (e.g., Diazepam)
- Diethyl ether
- Dichloromethane
- Reconstitution solution (e.g., Acetonitrile/Water)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
2. Sample Preparation Workflow:
Caption: Step-by-step workflow for Liquid-Liquid Extraction of Repaglinide.
3. Detailed Steps:
- Pipette 200 µL of the human plasma sample into a clean microcentrifuge tube.
- Add 20 µL of the internal standard working solution.
- Vortex the sample for 30 seconds.
- Add 1 mL of the extraction solvent (Diethyl ether/Dichloromethane, 60:40, v/v).
- Vortex vigorously for 3 minutes to ensure thorough mixing.
- Centrifuge the sample at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 Acetonitrile:Water).
- Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Repaglinide Anhydride Assays - Method Ruggedness and Robustness
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method ruggedness and robustness testing for Repaglinide Anhydride assays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between method ruggedness and robustness in the context of a this compound HPLC assay?
A1: Method ruggedness and robustness are both measures of a method's reproducibility.
-
Ruggedness evaluates the reproducibility of a test method under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots. It is a measure of the method's ability to withstand significant changes in the analytical environment.
-
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage. For a this compound HPLC assay, this could include minor changes in mobile phase composition, pH, column temperature, and flow rate.[2][3]
Q2: What are the typical parameters to vary when conducting a robustness study for a this compound HPLC method?
A2: Common parameters to intentionally vary during a robustness study include:
-
Mobile Phase Composition: Altering the percentage of the organic solvent (e.g., acetonitrile or methanol) by a small margin (e.g., ±2%).[3]
-
pH of the Mobile Phase Buffer: Varying the pH by a small unit (e.g., ±0.2).[3]
-
Flow Rate: Adjusting the flow rate of the mobile phase (e.g., ±0.1 mL/min).
-
Column Temperature: Changing the column oven temperature (e.g., ±5°C).
-
Wavelength of Detection: Modifying the UV detector wavelength slightly (e.g., ±2 nm).[2]
Q3: What are the acceptance criteria for a robustness study?
A3: The primary acceptance criterion for a robustness study is that the system suitability parameters remain within the predefined limits for the method. This typically includes assessments of:
-
Peak Tailing Factor: Should generally be ≤ 2.
-
Theoretical Plates: Must meet the method's specified minimum.
-
Resolution between Repaglinide and any adjacent peaks (impurities or other active ingredients) should be maintained.
-
Relative Standard Deviation (%RSD) of the peak areas from replicate injections should typically be less than 2.0%.[3]
Q4: My Repaglinide peak is showing significant tailing. What are the possible causes and solutions?
A4: Peak tailing for Repaglinide, a basic compound, can be caused by several factors:
-
Secondary Interactions: Interactions between the basic analyte and acidic silanol groups on the silica-based column packing material.
-
Solution: Ensure the mobile phase pH is appropriately controlled to suppress the ionization of silanol groups (typically by working at a lower pH) or use a base-deactivated column. Adding a competing base like triethylamine to the mobile phase can also help.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column frit or at the head of the column.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Sample Overload: Injecting too high a concentration of the analyte.
-
Solution: Dilute the sample and re-inject.
-
Q5: I am observing peak fronting for my this compound standard. What could be the issue?
A5: Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Injecting a sample that is too concentrated.
-
Solution: Dilute the sample and re-inject.
-
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
Column Collapse: This can happen with some C18 columns when using highly aqueous mobile phases.
-
Solution: Use a column specifically designed for use with highly aqueous mobile phases (e.g., an AQ-type C18 column).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Fluctuating Retention Times | 1. Inconsistent mobile phase preparation.2. Pump malfunction (improper mixing or leaks).3. Column temperature variations.4. Column equilibration is insufficient. | 1. Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve consistency.2. Check for leaks in the pump and ensure proper solvent proportioning.3. Use a column oven to maintain a stable temperature.4. Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
| Loss of Resolution | 1. Change in mobile phase composition or pH.2. Column degradation.3. Incompatible sample solvent. | 1. Prepare fresh mobile phase, paying close attention to the correct proportions and pH.2. Replace the guard column or analytical column.3. Ensure the sample solvent is compatible with the mobile phase. |
| System Suitability Failure (%RSD > 2%) | 1. Injector precision issues.2. Air bubbles in the pump or detector.3. Sample instability. | 1. Check the injector for leaks and ensure the syringe is functioning correctly.2. Degas the mobile phase and purge the pump to remove air bubbles.3. Prepare fresh samples and standards. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Column bleeding. | 1. Use fresh, high-purity solvents and flush the detector cell.2. Degas the mobile phase.3. Use a column with low bleed characteristics, especially for gradient methods. |
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of an HPLC method for Repaglinide, which would be assessed during ruggedness and robustness testing.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Robustness Study Data for Repaglinide Assay
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % Assay | %RSD (n=3) |
| Nominal Conditions | - | 4.22 | 1.2 | 100.1 | 0.5 |
| Flow Rate (mL/min) | 0.9 | 4.69 | 1.2 | 99.8 | 0.6 |
| 1.1 | 3.84 | 1.1 | 100.3 | 0.4 | |
| Mobile Phase pH | 3.3 | 4.18 | 1.2 | 99.9 | 0.5 |
| 3.7 | 4.25 | 1.3 | 100.0 | 0.6 | |
| Organic Phase (%) | 63% | 4.51 | 1.2 | 100.2 | 0.7 |
| 67% | 3.98 | 1.1 | 99.7 | 0.5 |
Note: The data in this table is representative and compiled from typical HPLC method validation results for Repaglinide.[2]
Experimental Protocols
Protocol 1: Robustness Testing of this compound HPLC Assay
1. Objective: To evaluate the robustness of the HPLC method for the quantification of this compound by introducing small, deliberate variations to the method parameters.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffer salts (e.g., ammonium formate)
-
HPLC system with UV detector, column oven, and autosampler
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Nominal Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Ammonium formate buffer (pH 3.5) (65:35 v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm[2]
-
Injection Volume: 20 µL
4. Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).
-
Analyze the standard solution in triplicate under the nominal chromatographic conditions.
-
Vary one parameter at a time as described in Table 3, while keeping all other conditions at their nominal values.
-
For each variation, inject the standard solution in triplicate.
-
Record the retention time, peak area, tailing factor, and theoretical plates for each injection.
Table 3: Robustness Parameter Variations
| Parameter | Nominal Value | Lower Variation | Upper Variation |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Mobile Phase pH | 3.5 | 3.3 | 3.7 |
| Organic Phase | 65% | 63% | 67% |
| Column Temperature | 30°C | 25°C | 35°C |
| Wavelength | 245 nm | 243 nm | 247 nm |
5. Data Analysis:
-
Calculate the mean, standard deviation, and %RSD for the peak area, retention time, tailing factor, and theoretical plates for each condition.
-
Compare the results obtained under the varied conditions with those from the nominal conditions.
-
The method is considered robust if the system suitability parameters meet the acceptance criteria under all tested variations and the %RSD of the assay results is within the acceptable limit (typically ≤ 2%).
Protocol 2: Ruggedness Testing of this compound HPLC Assay
1. Objective: To evaluate the ruggedness of the HPLC method by assessing its performance under different environmental and operational conditions.
2. Procedure:
-
The robustness protocol (Protocol 1) is performed by a second analyst.
-
The protocol is repeated on a different HPLC instrument.
-
The protocol is repeated using a different batch of the C18 column.
-
The protocol is repeated using reagents from different lots.
3. Data Analysis:
-
The results from the ruggedness testing are compared to the original results.
-
The method is considered rugged if the results are reproducible across all tested conditions and meet the system suitability and acceptance criteria.
Mandatory Visualizations
Caption: Experimental workflow for ruggedness and robustness testing.
Caption: Relationship between ruggedness, robustness, and method validation.
References
Technical Support Center: Enhancing the Yield and Purity of Repaglinide Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and crystallization of Repaglinide Anhydride. Our aim is to help you optimize your experimental workflow to achieve higher yields and purity.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.[1] |
| Suboptimal stoichiometry of reactants. | Carefully control the molar ratios of your starting materials and reagents. | |
| Degradation of the product under reaction conditions. | Investigate if the product is sensitive to the reaction conditions (e.g., pH, temperature). If so, explore milder reaction conditions. | |
| Poor quality of starting materials or reagents. | Ensure the purity of all starting materials and reagents before use. Impurities can interfere with the reaction and reduce the yield. | |
| High Impurity Levels | Formation of side products due to non-selective reaction conditions. | Optimize reaction parameters such as temperature, solvent, and catalyst to favor the desired reaction pathway. |
| Contamination from starting materials or solvents. | Use high-purity starting materials and solvents. Consider purifying them if necessary.[2] | |
| Inefficient purification methods. | Re-evaluate your purification strategy. This may involve trying different crystallization solvents, using column chromatography, or employing preparative HPLC for challenging separations.[3] | |
| Inconsistent Crystal Form (Polymorphism) | Variation in crystallization conditions (e.g., solvent, temperature, cooling rate). | Strictly control crystallization parameters. Different solvents and cooling rates can lead to the formation of different polymorphs.[4] |
| Presence of impurities that can influence crystal nucleation and growth. | Ensure the purity of the material before crystallization. Even small amounts of impurities can affect the resulting crystal form. | |
| Difficulty in Crystal Formation ("Oiling Out") | The compound is precipitating as a liquid (oil) instead of a solid. | This can happen if the solution is supersaturated or if the melting point of the compound is below the temperature of the solution. Try adding a seed crystal, scratching the inside of the flask to induce nucleation, or using a different solvent system.[5][6] |
| The solution is cooled too rapidly. | Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.[5] |
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: What are the most common impurities found in Repaglinide synthesis?
A1: Several process-related impurities and degradation products have been identified. Some common impurities include unreacted starting materials, by-products from side reactions, and degradation products formed during synthesis or storage. Specific identified impurities include 4-(cyanomethyl)-2-ethoxybenzoic acid and N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide, among others.[7][8][]
-
Q2: How can I effectively remove the dicyclohexylurea (DCU) by-product when using dicyclohexylcarbodiimide (DCC) as a coupling agent?
A2: DCU is notoriously difficult to remove due to its low solubility in many organic solvents. One effective method is to filter the reaction mixture while it is still warm, as DCU is often less soluble at lower temperatures. Alternatively, you can perform a precipitation/crystallization step where the desired product remains in solution while the DCU precipitates out.
-
Q3: What is the optimal solvent system for the crystallization of this compound?
A3: The choice of solvent is critical for obtaining high purity and the desired crystal form. Various solvents and anti-solvents can be used. The selection will depend on the impurity profile of your crude product. It is recommended to perform small-scale solubility and crystallization trials with different solvent systems to identify the optimal conditions for your specific material. The influence of the solvent and antisolvent on the crystal morphology is a key factor to consider.[10]
Analytical Methods
-
Q4: What is a standard HPLC method for determining the purity of this compound?
A4: A common approach is to use a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. A typical method might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile or methanol.[11][12][13] Detection is often performed using a UV detector at a wavelength where Repaglinide shows strong absorbance.[11][12][13][14]
-
Q5: How can I validate my HPLC method for this compound analysis?
A5: Method validation should be performed according to ICH guidelines and includes assessing parameters such as linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[11][13][15][16]
Experimental Protocols
Protocol 1: Synthesis of Repaglinide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting materials.
Materials:
-
(S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine
-
3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
Dichloromethane (DCM) or another appropriate solvent
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Appropriate workup and purification solvents
Procedure:
-
Dissolve 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid in an appropriate solvent like DCM.
-
Add the coupling agent (e.g., DCC) to the solution and stir for a designated period at a controlled temperature.
-
Slowly add a solution of (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine to the reaction mixture.
-
Allow the reaction to proceed until completion, monitoring by TLC or HPLC.
-
After the reaction is complete, filter off any precipitated by-products (e.g., DCU).
-
Perform an aqueous workup to remove any water-soluble impurities.
-
The resulting intermediate is then hydrolyzed using a base such as sodium hydroxide.
-
After hydrolysis, acidify the mixture with hydrochloric acid to precipitate the crude Repaglinide.
-
Collect the crude product by filtration and wash with water.
-
Dry the crude product under vacuum.
Protocol 2: Purification of Repaglinide by Recrystallization
Materials:
-
Crude Repaglinide
-
A suitable solvent system (e.g., ethanol/water, acetone/water)
Procedure:
-
Dissolve the crude Repaglinide in a minimum amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
If necessary, further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
The following tables summarize data from various studies on the analysis and formulation of Repaglinide.
Table 1: HPLC Method Validation Parameters for Repaglinide
| Parameter | Result |
| Linearity Range | 2-18 µg/ml |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.62% - 100.28%[11] |
| Intraday Precision (%RSD) | < 2%[12] |
| Interday Precision (%RSD) | < 2%[12] |
| Limit of Detection (LOD) | 0.057 µg/ml[13] |
| Limit of Quantitation (LOQ) | 0.192 µg/ml[13] |
Table 2: Effect of Different Stabilizers on Repaglinide Nanocrystal Formulation
| Stabilizer (1% w/w) | Particle Size (nm) | Polydispersity Index (PDI) |
| Polyvinyl Alcohol (PVA) | 71.31 ± 11 | 0.072 ± 0.012[17] |
| PVP-K30 | - | - |
| HPMC | - | - |
| Pluronic F127 | - | - |
(Note: Dashes indicate data not provided in the summarized source for this table)
Mandatory Visualizations
Diagram 1: Experimental Workflow for Repaglinide Synthesis and Purification
Caption: Workflow for Repaglinide Synthesis and Purification.
Diagram 2: Signaling Pathway for Repaglinide-Induced Insulin Secretion
Caption: Repaglinide's Mechanism of Action on Insulin Secretion.[18][19][20][21][22]
References
- 1. Synthesis method of repaglinide - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis of Repaglinide Congeners [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC method for repaglinide and voglibose in pure/forms. [wisdomlib.org]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. medjpps.com [medjpps.com]
- 15. researchgate.net [researchgate.net]
- 16. eijppr.com [eijppr.com]
- 17. Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. ClinPGx [clinpgx.org]
- 20. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 21. Repaglinide - Wikipedia [en.wikipedia.org]
- 22. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Repaglinide Anhydride
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of preclinical and clinical studies. This guide provides a comparative overview of validated bioanalytical methods for the quantification of Repaglinide Anhydride, a potent oral antidiabetic drug. The following sections present a detailed comparison of various analytical techniques, their performance characteristics, and the experimental protocols employed in their validation, adhering to guidelines set forth by regulatory bodies such as the FDA and EMA.[1][2][3]
Comparison of Bioanalytical Methods for Repaglinide
The quantification of Repaglinide in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography (UPLC). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
| Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Accuracy (%) | Precision (%RSD) | Key Advantages |
| RP-HPLC with UV Detection | Pharmaceutical Dosage Form | 0.5 - 3 µg/mL[4] | 0.172 µg/mL[4] | Not explicitly stated | < 2%[5] | Cost-effective, widely available[5] |
| RP-HPLC with UV Detection | Rabbit Plasma | 10 - 1000 ng/mL[6][7] | 5.23 ng/mL[7] | ≥ 98.17%[6][7] | ≤ 2.9% (intra- and inter-day)[6][7] | Good sensitivity for preclinical studies[6] |
| RP-HPLC with UV Detection | Rabbit Plasma | 110 - 550 ng/mL[8] | 110 ng/mL[9] | Within 10-20% of nominal value[8] | < 3% (intra-day)[8] | Suitable for pharmacokinetic studies[10] |
| UPLC with UV Detection | Bulk Drug and Tablets | 0.1 - 750 µg/mL[11] | 0.1 µg/mL[11] | 96.6 - 100.9% (recovery)[11] | < 1.0% (intra- and between-day)[11] | Faster analysis time (4 min run time)[11] |
| LC-MS/MS | Human Microsomal Medium | 2 - 1000 ng/mL[12] | 2 ng/mL[12] | ~90% (recovery)[12] | Not explicitly stated | High throughput, high sensitivity for metabolism studies[12] |
| LC-MS/MS | Human Hair | 1 - 50,000 pg/mg[13] | 1 - 10 pg/mg[13] | Not explicitly stated | < 20% (repeatability and reproducibility)[13] | Long-term monitoring of drug exposure[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for the validation of HPLC-UV and LC-MS/MS methods for Repaglinide analysis.
RP-HPLC with UV Detection for Repaglinide in Pharmaceutical Dosage Forms
This method is suitable for the quantification of Repaglinide in bulk drug and tablet formulations.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.[4]
-
Transfer an amount of powder equivalent to 0.5 mg of Repaglinide to a 100 mL volumetric flask.[4]
-
Add approximately 60 mL of methanol and sonicate for 15 minutes.[4]
-
Make up the volume with methanol.[4]
-
Dilute 1 mL of this solution to 10 mL with methanol for analysis.[4]
-
-
Validation Parameters:
-
Linearity: Analyze a minimum of five concentrations across the specified range.
-
Accuracy & Precision: Determined by replicate analysis of quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity: Assessed by analyzing blank matrix samples to check for interferences.
-
Stability: Evaluate the stability of stock solutions and processed samples under various storage conditions (e.g., bench-top, freeze-thaw cycles).[1]
-
LC-MS/MS for Repaglinide in Biological Matrices (e.g., Plasma)
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic and metabolism studies.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water).[6]
-
Flow Rate: Typically in the range of 0.8 - 1.0 mL/min.[6][10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Sample Preparation (Plasma):
-
Protein Precipitation: A common and simple method involving the addition of a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove proteins.
-
Liquid-Liquid Extraction: Involves extracting the analyte from the plasma using an immiscible organic solvent (e.g., ethyl acetate).[10]
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. A 96-blade thin-film microextraction (TFME) system has also been utilized for high-throughput analysis.[12]
-
-
Validation Parameters (in accordance with FDA/EMA guidelines): [1][2][14]
-
Selectivity: Assessed using at least six different sources of blank matrix.
-
Linearity, Accuracy, and Precision: Evaluated using calibration standards and QC samples prepared in the biological matrix.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte is investigated.
-
Recovery: The efficiency of the extraction process is determined.
-
Stability: Comprehensive stability testing is conducted, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[1][7]
-
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method.
Caption: Workflow for bioanalytical method validation.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. View of STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF REPAGLINIDE IN RABBIT PLASMA | International Journal of Applied Pharmaceutics [journals.innovareacademics.in]
- 8. researchgate.net [researchgate.net]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. jddtonline.info [jddtonline.info]
- 11. thaiscience.info [thaiscience.info]
- 12. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
Comparative study of Repaglinide versus Repaglinide Anhydride bioactivity
A comprehensive review of the available scientific literature reveals a significant data gap for "Repaglinide Anhydride." To date, there are no published studies, chemical property data, or bioactivity assessments for a compound specifically identified as this compound. This absence of information makes a direct comparative study with Repaglinide impossible.
Therefore, this guide will provide a thorough analysis of the bioactivity of Repaglinide, presented in a comparative format to highlight the current state of knowledge and the void where data on this compound would exist. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into Repaglinide's properties and mechanism of action.
Chemical and Pharmacokinetic Properties
The following table summarizes the key chemical and pharmacokinetic parameters of Repaglinide. Data for this compound is not available.
| Property | Repaglinide | This compound |
| Molecular Formula | C27H36N2O4[1] | Not Available |
| Molecular Weight | 452.6 g/mol [1] | Not Available |
| Melting Point | 126-128°C (from ethanol-water)[2], 130-131°C (from neutral water)[2] | Not Available |
| Solubility | Practically insoluble in water, freely soluble in methanol and methylene chloride. | Not Available |
| Bioavailability | Approximately 56%[3][4] | Not Available |
| Protein Binding | >98% (primarily to albumin)[1][4] | Not Available |
| Metabolism | Extensively metabolized in the liver by CYP2C8 and CYP3A4 enzymes[1]. | Not Available |
| Elimination Half-Life | Approximately 1 hour[4] | Not Available |
| Excretion | Primarily through feces (bile) (~90%) and a small portion in urine (~8%)[4]. | Not Available |
Mechanism of Action: Repaglinide
Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class of oral antidiabetic drugs[3][4]. Its primary mechanism of action is to stimulate the release of insulin from the pancreatic β-cells[1][4]. This action is dependent on the presence of functioning β-cells and is glucose-dependent, meaning insulin release diminishes at low glucose concentrations[1].
The signaling pathway is initiated by Repaglinide binding to and blocking the ATP-dependent potassium (KATP) channels on the membrane of pancreatic β-cells[1][4]. This blockage leads to depolarization of the cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the β-cell[1]. The elevated intracellular calcium concentration is the key signal that promotes the exocytosis of insulin-containing granules, leading to a rapid and short-lived increase in plasma insulin levels[3].
References
A Comparative Analysis of the Efficacy of Repaglinide with Other Meglitinides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of repaglinide and other meglitinides, namely nateglinide and mitiglinide, in the management of type 2 diabetes mellitus. The information is supported by data from clinical trials to aid in research and development efforts.
Mechanism of Action
Meglitinides are a class of oral hypoglycemic agents that stimulate the release of insulin from pancreatic β-cells.[1] Their mechanism is dependent on the presence of functioning β-cells.[2] Meglitinides bind to the sulfonylurea receptor-1 (SUR1) on the pancreatic β-cells, which leads to the closure of ATP-sensitive potassium (K-ATP) channels.[3] This closure causes depolarization of the cell membrane, opening voltage-gated calcium channels. The subsequent influx of calcium results in the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[1][3] This action is glucose-dependent, meaning insulin release diminishes at low glucose concentrations, which is thought to reduce the risk of severe hypoglycemia compared to some other insulin secretagogues.[2]
Signaling Pathway of Meglitinides
Caption: Signaling pathway of meglitinides in pancreatic β-cells leading to insulin secretion.
Comparative Efficacy: A Tabular Summary
The following table summarizes the key efficacy parameters from head-to-head clinical trials comparing repaglinide, nateglinide, and mitiglinide.
| Efficacy Parameter | Repaglinide | Nateglinide | Mitiglinide | Citation(s) |
| Reduction in HbA1c (Monotherapy) | -1.17% to -1.6% | -0.81% to -1.04% | ~ -0.76% to -1.11% (vs. Nateglinide) | [4][5][6][7] |
| Reduction in Fasting Plasma Glucose (FPG) (Monotherapy) | -26.0 mg/dL to -57 mg/dL | -18 mg/dL to -18.3 mg/dL | Comparable to Nateglinide | [4][5][6][7] |
| Reduction in HbA1c (Combination with Metformin) | -1.28% | -0.67% | -0.7% (vs. placebo with metformin) | [5][8] |
| Incidence of Minor Hypoglycemia (Monotherapy) | 7% to 17.2% | 0% to 6.1% | 0% (vs. 2.8% for Nateglinide) | [4][6][7] |
| Weight Gain (Monotherapy) | 1.8 kg | 0.7 kg | Not specified in direct comparisons | [9] |
Key Experimental Protocols
Repaglinide vs. Nateglinide Monotherapy Trial
-
Objective: To compare the efficacy and safety of repaglinide monotherapy with nateglinide monotherapy in patients with type 2 diabetes previously treated with diet and exercise.[10]
-
Study Design: A 16-week, randomized, parallel-group, open-label, multicenter clinical trial.[10]
-
Participants: 150 patients with type 2 diabetes, HbA1c between 7% and 12%, previously managed by diet and exercise.[10]
-
Intervention:
-
Primary Efficacy Endpoints: Change in HbA1c from baseline.[10]
-
Secondary Efficacy Endpoints: Change in Fasting Plasma Glucose (FPG) from baseline.[10]
-
Safety Assessment: Incidence of adverse events, including hypoglycemia.[10]
Mitiglinide vs. Nateglinide Monotherapy Trial
-
Objective: To evaluate the efficacy and safety of mitiglinide compared to nateglinide for the treatment of type 2 diabetes.
-
Study Design: A 16-week, randomized, double-blind trial.[7]
-
Participants: Patients with type 2 diabetes (HbA1c 7-10%) previously treated with diet and exercise.[7]
-
Intervention:
-
Primary and Secondary Efficacy Endpoints: Changes in HbA1c, Fasting Blood Glucose (FBG), and Postprandial Glucose (PBG) levels.[7]
-
Safety Assessment: Incidence of adverse events, including hypoglycemic episodes.[7]
Experimental Workflow for Efficacy Comparison
Caption: A typical experimental workflow for a comparative clinical trial of meglitinides.
Discussion of Efficacy
Based on available clinical trial data, repaglinide generally demonstrates superior or comparable efficacy in improving glycemic control compared to other meglitinides.
Repaglinide vs. Nateglinide: Multiple studies have consistently shown that repaglinide leads to a greater reduction in both HbA1c and FPG when compared to nateglinide, both as monotherapy and in combination with metformin.[4][5] While both drugs are effective in managing postprandial glucose excursions, repaglinide's more pronounced effect on overall glycemic control is a key differentiator.[9] However, this greater efficacy may come with a higher incidence of minor hypoglycemia.[4][6]
Mitiglinide: Mitiglinide has been shown to be non-inferior to nateglinide in terms of HbA1c and FPG reduction.[7][11] One study suggested a potentially lower risk of hypoglycemia with mitiglinide compared to nateglinide.[7] Direct, head-to-head comparisons between repaglinide and mitiglinide are limited. One study compared repaglinide to a combination of mitiglinide and voglibose, suggesting the combination might be more effective in improving glycemic variability, but this does not allow for a direct comparison of the meglitinides alone.[12]
Conclusion
Repaglinide appears to be the most potent of the currently available meglitinides in terms of lowering HbA1c and FPG. Nateglinide and mitiglinide are also effective options, with mitiglinide showing a similar efficacy profile to nateglinide. The choice of a specific meglitinide for therapeutic use or further research and development may depend on the desired balance between glycemic control and the risk of hypoglycemia. Further direct comparative studies, particularly between repaglinide and mitiglinide, would be beneficial to fully elucidate the relative efficacy and safety profiles within this class of drugs. It is also important to note that while "Repaglinide Anhydride" may be the specific chemical form in a formulation, the clinical literature predominantly refers to the active moiety as "repaglinide." The absolute oral bioavailability of repaglinide is approximately 56% to 63%.[13]
References
- 1. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 2. oxjournal.org [oxjournal.org]
- 3. What is Mitiglinide Calcium Hydrate used for? [synapse.patsnap.com]
- 4. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Efficacy and safety of repaglinide vs nateglinide for treatment of Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of mitiglinide versus nateglinide in newly diagnose patients with type 2 diabetes mellitus: a randomized double blind trial [aipub.cn]
- 8. Bioavailability of repaglinide, a novel antidiabetic agent, administered orally in tablet or solution form or intravenously in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Repaglinide versus nateglinide monotherapy: a randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicentre, double-blind, randomized study of mitiglinide compared with nateglinide in type 2 diabetes mellitus patients in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the Efficacy of Repaglinide Versus the Combination of Mitiglinide and Voglibose on Glycemic Variability in Japanese Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Performance Verification of Repaglinide Anhydride Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Repaglinide Anhydride reference standards, focusing on their performance verification. It is designed to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate reference standards for their analytical needs. The information presented is based on publicly available data from pharmacopoeias and scientific literature.
Comparison of this compound Reference Standard Specifications
The performance of a reference standard is fundamentally defined by its established specifications. Primary reference standards, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), provide the benchmark for quality. Secondary standards are qualified against these primary standards. While specific batch data for these primary standards is available upon purchase, the general specifications outlined in the respective pharmacopoeial monographs provide a basis for comparison.
| Parameter | USP Repaglinide RS Specifications[1][2] | EP Repaglinide CRS Specifications | Notes |
| Assay (on dried basis) | 98.0% - 101.0% | Conforms to monograph | The assay value indicates the purity of the main compound. |
| Identification | Infrared Absorption, Ultraviolet Absorption | Conforms to monograph | Confirms the chemical identity of the substance. |
| Specific Rotation | +6.3° to +7.3° (at 20°C) | Conforms to monograph | A measure of the stereochemical purity of the chiral molecule. |
| Loss on Drying | Not more than 0.7% | Conforms to monograph | Indicates the amount of volatile matter (e.g., water, residual solvents). |
| Residue on Ignition | Not more than 0.1% | Conforms to monograph | Represents the amount of inorganic impurities. |
| Heavy Metals | Not more than 0.001% | Conforms to monograph | A limit test for metallic impurities. |
| Chromatographic Purity | Individual impurity: ≤ 0.1%Total impurities: ≤ 0.5% | Conforms to monograph | Determines the presence of organic impurities. The USP monograph specifies limits for related compounds A, B, and C. |
Performance Characteristics of a Typical this compound Reference Standard
The following table summarizes typical performance characteristics for a this compound reference standard, derived from analytical method validation studies reported in the scientific literature. These values demonstrate the expected performance of a well-characterized standard in analytical applications.
| Performance Characteristic | Typical Value/Range | Analytical Technique |
| Linearity (Correlation Coefficient, r²) | > 0.999 | HPLC, HPTLC |
| Accuracy (% Recovery) | 98% - 102% | HPLC, HPTLC |
| Precision (% RSD) | < 2% | HPLC, HPTLC |
| Limit of Detection (LOD) | Analyte and method dependent | HPLC, HPTLC |
| Limit of Quantitation (LOQ) | Analyte and method dependent | HPLC, HPTLC |
| Stability | Stable under defined storage conditions. Degradation observed under stress conditions (acid, base, oxidation, heat, light). | Stability-Indicating HPLC/HPTLC |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible performance verification of this compound reference standards. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) analysis and a stability-indicating study.
Protocol 1: HPLC Purity and Assay Determination
This protocol is based on the methodology described in the USP monograph for Repaglinide[1].
1. System Suitability:
-
System Suitability Solution: Prepare a solution in methanol containing known concentrations of USP Repaglinide RS and USP Repaglinide Related Compounds A, B, and C.
-
Procedure: Inject the system suitability solution and verify parameters such as resolution between the main peak and impurity peaks, tailing factor, and theoretical plates to ensure the chromatographic system is performing adequately.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm packing
-
Mobile Phase: A gradient mixture of a phosphate buffer and methanol.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 245 nm
-
Injection Volume: 10 µL
3. Standard Preparation:
-
Prepare a solution of the this compound reference standard in methanol at a known concentration.
4. Sample Preparation:
-
Prepare a solution of the test sample of this compound in methanol at a concentration similar to the standard preparation.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the assay and impurity levels by comparing the peak areas obtained from the sample solution to those from the standard solution.
Protocol 2: Stability-Indicating HPTLC Method
This protocol is a representative example of a stability-indicating method to assess the degradation profile of this compound.
1. Stress Degradation:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose a solution of the drug substance to UV light.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A suitable mixture of solvents, for example, toluene:ethyl acetate:formic acid.
-
Detection: Densitometric scanning at a specific wavelength (e.g., 244 nm).
3. Analysis:
-
Apply the stressed samples and an unstressed standard solution to the HPTLC plate.
-
Develop the chromatogram and scan the plate.
-
Compare the chromatograms of the stressed samples to the standard to identify and quantify any degradation products, ensuring they are well-resolved from the main Repaglinide peak.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes in the performance verification of this compound reference standards.
Caption: Workflow for HPLC Purity and Assay Determination.
Caption: Workflow for a Stability-Indicating Study.
Caption: Hierarchy and Traceability of Reference Standards.
References
A Comparative Analysis of Impurity Profiles in Different Repaglinide Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impurity profiles associated with two distinct synthetic routes for the oral antidiabetic agent, Repaglinide. The selection of a synthetic pathway in pharmaceutical manufacturing is a critical decision that directly impacts the impurity profile of the final active pharmaceutical ingredient (API), thereby influencing its safety and efficacy. This document summarizes quantitative data, details experimental methodologies for impurity detection, and visualizes the comparative workflow to aid in the selection and optimization of manufacturing processes.
Introduction to Repaglinide Synthesis and Impurity Concerns
Repaglinide, (S)-(+)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid, is a potent, short-acting insulin secretagogue. Its synthesis involves the coupling of two key intermediates: (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine and a derivative of 2-ethoxy-4-(carboxymethyl)benzoic acid. The choice of coupling agents and the specific synthetic strategy for the benzoic acid derivative can lead to the formation of different process-related impurities. Regulatory bodies such as the FDA and EMA require stringent control of these impurities.[1] This guide focuses on two plausible synthetic approaches, highlighting the differences in their resulting impurity profiles.
Comparative Impurity Data
The following table summarizes the potential process-related impurities associated with two different synthetic routes for Repaglinide. The data is compiled from various studies on Repaglinide impurities and knowledge of the chemical reactions involved in each route.[2][3][4] It is important to note that the actual levels of impurities can vary significantly based on process optimization and control.
| Impurity Name | Structure | Route A | Route B | ICH Limit |
| Repaglinide Related Compound A (4-(carboxymethyl)-2-ethoxybenzoic acid) | C₁₁H₁₂O₅ | < 0.10% | < 0.10% | ≤ 0.15% |
| Repaglinide Related Compound B ([3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid) | C₁₃H₁₆O₅ | < 0.10% | < 0.10% | ≤ 0.15% |
| Repaglinide Related Compound C ((S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine) | C₁₆H₂₆N₂ | < 0.10% | < 0.10% | ≤ 0.15% |
| 1,3-Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | Potentially > 0.15% (if not controlled) | Not a primary byproduct | Not specified (process dependent) |
| Benzyl Repaglinide | C₃₄H₄₂N₂O₄ | Not a primary byproduct | Potentially present | Not specified (process dependent) |
| Repaglinide Isomer | C₂₇H₃₆N₂O₄ | < 0.05% | < 0.05% | ≤ 0.15% |
Route A is characterized by the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. While effective, this method is known to produce 1,3-dicyclohexylurea (DCU) as a significant byproduct, which can be challenging to remove completely.
Route B represents a more modern approach that may utilize alternative coupling agents or a different strategy for the synthesis of the key intermediate, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, to avoid the formation of DCU and other problematic impurities.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Repaglinide and its impurities using High-Performance Liquid Chromatography (HPLC), based on methods described in the literature.[2][4]
Objective: To separate, identify, and quantify Repaglinide and its process-related impurities in a bulk drug substance sample.
Materials and Reagents:
-
Repaglinide reference standard and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 30% B
-
10-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Repaglinide reference standard in methanol. Prepare separate stock solutions of each impurity reference standard in methanol. From these stock solutions, prepare a working standard solution containing Repaglinide and all impurities at known concentrations by diluting with the mobile phase.
-
Sample Solution Preparation: Accurately weigh and dissolve a known amount of the Repaglinide bulk drug substance in methanol to achieve a target concentration. Dilute with the mobile phase as necessary.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the impurities using the peak areas and the known concentrations of the standards.
Workflow for Comparative Impurity Profiling
The following diagram illustrates the logical workflow for comparing the impurity profiles of different Repaglinide synthesis routes.
Conclusion
The selection of a synthetic route for Repaglinide has a direct and significant impact on the impurity profile of the final API. While Route A, utilizing DCC, may be a well-established method, it presents challenges in controlling the formation of 1,3-dicyclohexylurea. Route B, representing more modern synthetic strategies, can potentially mitigate the formation of such byproducts, leading to a cleaner impurity profile and potentially simplifying the purification process. The choice of analytical methodology, such as the HPLC protocol detailed here, is crucial for the accurate identification and quantification of these process-related impurities, ensuring the final drug product meets the stringent quality and safety standards required by regulatory authorities. Continuous process optimization and the implementation of robust analytical controls are paramount in the manufacturing of high-quality Repaglinide.
References
Safety Operating Guide
Proper Disposal of Repaglinide Anhydride: A Guide for Laboratory Professionals
The safe and compliant disposal of Repaglinide Anhydride is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of this active pharmaceutical ingredient, adhering to safety and regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][2] This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Body Protection | Laboratory coat or other suitable protective clothing |
| Respiratory | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[4][5] Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a substance is hazardous.[5]
Step 1: Waste Characterization
Determine if the this compound waste is classified as hazardous. While not specifically listed as a P- or U-series hazardous waste, a determination must be made based on its characteristics (ignitability, corrosivity, reactivity, and toxicity).[6][7] Consult your institution's Environmental Health and Safety (EHS) department for guidance on this characterization.
Step 2: Segregation and Containment
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Place the waste in a designated, properly labeled, and sealed container.[1][3] The container should be in good condition and compatible with the chemical.
-
Label the container clearly as "Hazardous Waste" (if applicable) and include the chemical name "this compound."
Step 3: Accidental Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate non-essential personnel from the area.[8]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material and place it into a designated waste container.[2][3] Avoid creating dust.[1][3]
-
For liquid spills, use an inert absorbent material to collect the substance.
-
Clean the spill area thoroughly.[8]
-
Dispose of all contaminated materials (including PPE) as hazardous waste.
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in regular trash. [1][2] Discharge into the environment is to be avoided.[1]
-
The recommended method for final disposal is through a licensed chemical waste disposal facility.[1][5] This typically involves controlled incineration with flue gas scrubbing.[1]
-
Arrange for pickup and disposal by a certified hazardous waste contractor.
III. Disposal of Contaminated Materials and Packaging
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations.[1]
-
Contaminated PPE and Labware: Any items, such as gloves, wipes, and glassware, that have come into direct contact with this compound should be collected in a sealed bag or container and disposed of as hazardous waste.
Experimental Workflow: this compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pharmalogistics.com [pharmalogistics.com]
- 7. michigan.gov [michigan.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
Personal protective equipment for handling Repaglinide Anhydride
Essential Safety and Handling Guide for Repaglinide Anhydride
This guide provides immediate safety, handling, and disposal protocols for laboratory professionals working with this compound. The following procedures are critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side shields, chemical safety goggles, or a full face shield. | Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU) to protect against dust and splashes.[1][2][3][4] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][2][5] |
| Body Protection | Protective clothing, lab coat. | Choose body protection based on the concentration and amount of the substance being handled to prevent skin contact.[1][2][3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If exposure limits are exceeded, or if dust formation is significant, a full-face respirator or a NIOSH-approved dust respirator may be necessary.[1][2][3][5] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial for maintaining the integrity of the compound and ensuring personnel safety.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6][7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Some sources recommend refrigeration (2-8°C) or freezing for long-term storage.[3][6][8] Keep away from incompatible materials such as oxidizing agents.[3] |
Occupational Exposure Limits
No specific occupational exposure limits (OELs) for Repaglinide have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[3][6][8] It is recommended to handle the substance with engineering controls and PPE to minimize exposure.[4][7]
Operational and Disposal Plans
Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[5]
-
Ventilate: Ensure adequate ventilation in the spill area.[5][6]
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.[5][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.[5][6]
-
Cleanup: For solid spills, sweep up or vacuum the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][6] For liquid spills, absorb with an inert material.[8]
-
Decontamination: Clean the spill area thoroughly.[7]
-
Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.[6]
Below is a workflow diagram for handling a this compound spill.
Caption: Workflow for this compound spill response.
Waste Disposal Plan
Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.[7]
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[6]
-
Collection: Collect waste material in a suitable, sealed, and properly labeled container.[5][7]
-
Disposal Method: Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Contaminated Packaging: Contaminated containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[5]
Experimental Protocols
Detailed experimental protocols for key experiments involving this compound are not available in the reviewed safety data sheets. For specific analytical methods or other experimental procedures, it is recommended to consult scientific literature or contact the manufacturer.[7]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
